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Core Science & Biosynthesis

Foundational

what is the structure of Z-1,2-cis-ACHC-OH

An In-depth Technical Guide to the Structure of Z-1,2-cis-ACHC-OH Introduction and Significance In the landscape of modern drug discovery and peptide science, the design of molecules with predictable three-dimensional st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of Z-1,2-cis-ACHC-OH

Introduction and Significance

In the landscape of modern drug discovery and peptide science, the design of molecules with predictable three-dimensional structures is paramount. Z-1,2-cis-ACHC-OH, a protected derivative of cis-2-aminocyclohexanecarboxylic acid, stands out as a pivotal building block in this endeavor. It belongs to the class of conformationally constrained β-amino acids, which are instrumental in the field of peptidomimetics—the science of designing molecules that mimic the structure and function of natural peptides.

The inherent flexibility of linear peptides often leads to poor metabolic stability and low receptor affinity. By incorporating rigid structural motifs like Z-1,2-cis-ACHC-OH, researchers can overcome these limitations. The cyclohexane backbone imposes a defined spatial arrangement of the amino and carboxyl functional groups, which enhances resistance to enzymatic degradation and pre-organizes the peptide into a bioactive conformation.[] This guide provides a detailed technical examination of the molecular structure, stereochemistry, and conformational dynamics of Z-1,2-cis-ACHC-OH, offering field-proven insights for researchers in medicinal chemistry, structural biology, and peptide synthesis.

Molecular Architecture and Physicochemical Properties

Z-1,2-cis-ACHC-OH is a synthetic amino acid derivative featuring three key components: a cyclohexane scaffold, amino and carboxyl functional groups in a β-arrangement, and a benzyloxycarbonyl (Z) protecting group.

  • Systematic IUPAC Name : (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid.[]

  • Common Synonyms : Z-cis-2-aminocyclohexanecarboxylic acid, cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid.[]

  • Core Structure : The foundation is a cis-1,2-disubstituted cyclohexane ring. This cyclic structure is the source of the molecule's conformational rigidity.

  • Functional Groups :

    • An amino group at the C-2 position, protected by a benzyloxycarbonyl (Z or Cbz) group . This protecting group is crucial for peptide synthesis, preventing unwanted side reactions during peptide coupling.[]

    • A carboxylic acid group at the C-1 position.

    • The amino and carboxyl groups are separated by two carbon atoms (C-1 and C-2), defining it as a β-amino acid . This extended backbone differentiates it from natural α-amino acids and is key to its role in forming novel secondary structures and resisting proteolysis.[3]

Caption: 2D structure of Z-1,2-cis-ACHC-OH.

Table 1: Physicochemical Properties of Z-1,2-cis-ACHC-OH

Property Value Source
CAS Number 54867-08-2 []
Molecular Formula C₁₅H₁₉NO₄ []
Molecular Weight 277.32 g/mol []
Appearance White crystalline powder []
Storage 2-8 °C []
Density 1.220 g/cm³ []

| Boiling Point | 484.7 °C at 760 mmHg |[] |

Stereochemistry and Conformational Dynamics

The "cis" designation is critical; it dictates that the amino and carboxylic acid groups reside on the same face of the cyclohexane ring. In its most stable, non-planar conformation, cyclohexane adopts a "chair" form to minimize angular and torsional strain.

For a 1,2-cis-disubstituted cyclohexane, one substituent must occupy an axial (a) position (perpendicular to the ring's plane) while the other occupies an equatorial (e) position (in the plane of the ring).[4] The cyclohexane ring is not static and undergoes a rapid "ring flip," converting one chair conformer into another. During this flip, all axial bonds become equatorial, and all equatorial bonds become axial.[4]

The two possible chair conformers for Z-1,2-cis-ACHC-OH are in equilibrium:

  • Conformer A : Z-NH group (axial) and COOH group (equatorial).

  • Conformer B : Z-NH group (equatorial) and COOH group (axial).

Energetically, chair conformations are more stable when bulkier substituents occupy the equatorial position. This placement minimizes steric hindrance, specifically 1,3-diaxial interactions, which are destabilizing clashes between an axial substituent and the axial hydrogens on the same side of the ring. The Z-NH group is significantly bulkier than the COOH group. Consequently, the equilibrium heavily favors the conformer where the Z-NH group is in the equatorial position and the COOH group is axial.[4] This conformational preference locks the molecule into a well-defined three-dimensional shape, which is the very basis of its utility in designing structured peptides.

Caption: Ring-flip equilibrium of Z-1,2-cis-ACHC-OH chair conformers.

Application in Peptidomimetic and Foldamer Design

The true utility of Z-1,2-cis-ACHC-OH lies in its application as a peptidomimetic building block. When incorporated into a peptide sequence, its rigid structure acts as a "foldamer," directing the peptide chain into a specific and stable secondary structure, such as a turn or a helix.

Key Advantages:

  • Proteolytic Resistance : Natural peptides are rapidly degraded by proteases. The β-amino acid backbone of ACHC is not recognized by these enzymes, significantly increasing the in-vivo half-life of the resulting peptidomimetic.[3][5]

  • Structural Pre-organization : The constrained cyclohexane ring reduces the entropic penalty of binding to a biological target. By locking a portion of the peptide into its bioactive conformation, binding affinity can be dramatically improved.[6]

  • Scaffolding for Bioactive Moieties : The defined geometry allows for the precise positioning of pharmacophoric side chains, enabling the rational design of potent and selective receptor agonists, antagonists, and enzyme inhibitors.[]

Peptide AA1 α-AA₁ ACHC N Z-1,2-cis-ACHC-OH C AA1:f2->ACHC:f0 Peptide Bond AA2 α-AA₂ ACHC:f2->AA2:f0 Peptide Bond label Rigid scaffold induces a defined turn

Caption: Incorporation of Z-1,2-cis-ACHC-OH into a hybrid peptide chain.

Experimental Protocol: Stereochemical Confirmation via NMR

The identity and stereochemistry of Z-1,2-cis-ACHC-OH are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The cis relationship and the preferred chair conformation can be deduced from the coupling constants (J-values) between protons on the cyclohexane ring.

Protocol: ¹H NMR Analysis for Conformational Assessment

  • Sample Preparation : Dissolve 5-10 mg of Z-1,2-cis-ACHC-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis :

    • Identify Key Protons : Locate the signals for the protons at C-1 (H-C-COOH) and C-2 (H-C-N-Z). These will be multiplets due to coupling with adjacent protons.

    • Measure Coupling Constants : Focus on the coupling between H-1 and H-2. In the preferred conformer (COOH axial, Z-NH equatorial), H-1 is equatorial and H-2 is axial. The dihedral angle between an equatorial proton and an adjacent axial proton is approximately 60°. This results in a relatively small coupling constant, typically in the range of J = 2-5 Hz.

    • Contrast with trans isomer : A trans isomer would have a diaxial relationship between H-1 and H-2 in its most stable conformation, leading to a much larger coupling constant (J = 8-13 Hz).

Conclusion

Z-1,2-cis-ACHC-OH is more than a simple protected amino acid; it is a sophisticated molecular tool for structural design in drug development. Its well-defined architecture, governed by the cis stereochemistry of its cyclohexane scaffold, leads to a highly predictable and stable conformation. This inherent rigidity is the key to its power, enabling the creation of peptidomimetics with enhanced metabolic stability and improved biological activity. A thorough understanding of its structure and conformational dynamics is essential for any researcher aiming to leverage the power of constrained peptides to address modern therapeutic challenges.

References

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

  • Aguilar, M. I., Purcell, A. W., Devi, R., Lew, R., Rossjohn, J., Smith, A. I., & Perlmutter, P. (2007). β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics. Organic & Biomolecular Chemistry, 5(17), 2884-2890. [Link]

  • Basu, G., Karki, R. G., & Katti, S. B. (2011). Beta-amino acids: versatile peptidomimetics. Current protein & peptide science, 12(4), 328–349. [Link]

  • Kandiyal, P. S., Jang, Y. H., & Shin, I. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC medicinal chemistry, 14(8), 1515–1525. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. [Link]

  • Orłowska, A., Tymecka, D., & Misicka, A. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of organic chemistry, 88(12), 8139–8146. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of Z-1,2-cis-ACHC-OH in Peptidomimetics

This technical guide details the mechanism of action, structural impact, and experimental utility of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) in peptide chemistry. Executive Summary Z...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, structural impact, and experimental utility of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) in peptide chemistry.

Executive Summary

Z-1,2-cis-ACHC-OH is a protected


-amino acid building block used to introduce rigid conformational constraints into peptide backbones. Unlike flexible linear amino acids, the cyclohexane ring of ACHC locks the 

bond torsion, pre-organizing the peptide into specific secondary structures.

While its diastereomer, trans-ACHC, is the canonical inducer of the 14-helix , cis-ACHC operates through a distinct mechanism. It promotes 11/9-helical architectures in alternating


-peptides and adopts extended conformations in homooligomers.[1] Its primary utility lies in foldamer design —engineering peptides with high proteolytic stability and enhanced target affinity by reducing the entropic cost of binding.

Chemical Foundation & Stereochemistry

The Molecule
  • IUPAC Name: (1R,2S)-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid (or enantiomer).

  • Core Scaffold: Cyclic

    
    -amino acid (
    
    
    
    -residue).[1][2]
  • Protecting Group (Z): Benzyloxycarbonyl (Cbz). This carbamate protects the amine during coupling and is removed via hydrogenolysis or strong acid (HBr/AcOH), making it orthogonal to base-labile groups (Fmoc) often used in side-chains.

The Critical Distinction: Cis vs. Trans

The mechanism of action is entirely dependent on the stereochemical relationship between the amino and carboxyl groups on the cyclohexane ring.

Featurecis-ACHC (1R,2S)trans-ACHC (1R,2R)
Torsion Angle (

)
Gauche (~60°)Anti (~180°)
Homooligomer Structure Extended / Disordered 14-Helix (Stable)

/

Heteroligomer
11/9-Helix 14/15-Helix (Mixed)
Primary Utility Strand mimicry, Helix tuningRobust helix induction

Mechanistic Insight: The cis configuration forces the backbone into a specific curvature that prevents the formation of the standard 14-helix H-bond network (


). Instead, when alternated with 

-amino acids, it enables a unique H-bond network alternating between 11-membered and 9-membered rings.

Structural Mechanism of Action

The "mechanism" of Z-1,2-cis-ACHC-OH is structural rather than pharmacological. It acts by restricting the Ramachandran space (


) available to the peptide backbone.
Torsional Locking

In a linear


-amino acid (e.g., 

-alanine), the

bond can rotate freely. In ACHC, this bond is part of the cyclohexane ring.
  • Constraint: The ring locks the torsion angle

    
     (
    
    
    
    ).
  • Effect: This reduces the degrees of freedom, entropically favoring folded states that align with this locked geometry.

The 11/9-Helix Formation

In mixed


-peptides (e.g., alternating Ala-ACHC), cis-ACHC drives the formation of the 11/9-helix .[2][3]
  • H-Bonding Pattern:

    • 
      : Forms an 11-membered ring .
      
    • 
      : Forms a 9-membered ring .
      
  • Result: A stable, helical structure with a wide radius, capable of mimicking specific protein interfaces distinct from the tighter

    
    -helix.[4]
    
Visualization of Structural Logic

The following diagram illustrates how the stereochemistry of the ACHC building block dictates the final peptide topology.

ACHC_Mechanism Start Z-1,2-cis-ACHC-OH (Building Block) Stereo Stereochemical Constraint (Cis: Gauche Torsion) Start->Stereo Incorporation Context_Homo Context: Homooligomer (Poly-cis-ACHC) Stereo->Context_Homo Context_Hetero Context: Alternating alpha/beta (1:1 Pattern) Stereo->Context_Hetero Struct_Extended Structure: Extended / Strand-like (No internal H-bonds) Context_Homo->Struct_Extended Steric Clash prevents 14-helix Struct_119 Structure: 11/9-Helix (Alternating 11/9 rings) Context_Hetero->Struct_119 Complementary H-bonding Function Function: Proteolytic Stability & Specific Target Binding Struct_Extended->Function Struct_119->Function

Caption: Structural decision tree showing how cis-ACHC directs folding pathways depending on sequence context.

Functional Impact[5]

Proteolytic Stability (The "Stealth" Effect)

Peptides containing Z-1,2-cis-ACHC-OH exhibit extended half-lives in biological media.

  • Mechanism: Proteases (e.g., trypsin, chymotrypsin) recognize specific backbone geometries and side-chain orientations of

    
    -peptides. The insertion of the extra carbon atom (
    
    
    
    -backbone) and the rigid cyclohexane ring distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triad of the enzyme.
Bioavailability & Permeability
  • Hydrophobicity: The lipophilic cyclohexane ring and the Z-group (if retained) increase LogP, potentially enhancing membrane permeability.

  • H-Bond Masking: In the 11/9-helix, backbone amides are involved in intramolecular H-bonds, reducing the desolvation penalty required to cross lipid bilayers.

Experimental Protocols

Synthesis: Incorporation of Z-1,2-cis-ACHC-OH

Since "Z" (Cbz) is stable to TFA but labile to H2/Pd, this building block is best used in solution-phase synthesis or Boc-chemistry SPPS (where Z is orthogonal to the Boc group, though usually Z is used for side chains in Boc chemistry).

Protocol: Solution Phase Coupling

  • Activation: Dissolve Z-1,2-cis-ACHC-OH (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and HOAt (1.1 equiv) to minimize racemization (though

    
    -amino acids are resistant to oxazolone formation, activation can be slow due to steric bulk).
    
  • Base: Add DIPEA (2.5 equiv). Stir for 5 mins.

  • Coupling: Add the amine component (H-Peptide-OR). Stir for 4–16 hours. The secondary amine of ACHC (if it is the nucleophile) is sterically hindered; verify coupling via LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.

Deprotection of Z-Group

To reveal the free amine for the next coupling or final deprotection:

  • Method A (Hydrogenolysis - Mild):

    • Dissolve peptide in MeOH or EtOH.

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir under H2 atmosphere (balloon) for 2–4 hours.

    • Filter through Celite.

  • Method B (Acid - Harsh):

    • Treat with 33% HBr in Acetic Acid for 1 hour. (Note: This will cleave Boc and other acid-labile groups).

Characterization: CD Spectroscopy

To validate the formation of the 11/9-helix in


 peptides:
  • Sample Prep: 0.1 mM peptide in Methanol (helix is favored in organic/protic solvents).

  • Signature: Look for a maximum around 205 nm and a minimum around 220 nm . This differs from the classical

    
    -helix (minima at 208/222 nm) and the 14-helix (minimum at 214 nm).
    

Synthesis Workflow Diagram

Synthesis_Protocol Step1 Activation (Z-cis-ACHC-OH + HATU/DIPEA) Step2 Coupling (Formation of Amide Bond) Step1->Step2 Amine Nucleophile Step3 Z-Deprotection (H2, Pd/C or HBr/AcOH) Step2->Step3 Purify Step4 Elongation (Next Amino Acid) Step3->Step4 Free Amine Step4->Step1 Repeat Cycle

Caption: Cycle for incorporating Z-cis-ACHC into peptide chains via solution phase synthesis.

References

  • Gellman, S. H. (1998).[5] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2006). "Helices and Other Secondary Structures of

    
    - and 
    
    
    
    -Peptides." Biopolymers.[4] Link
  • Choi, S. H., et al. (2016).[3] "Stabilization of 11/9-helical

    
    -peptide foldamers in protic solvents." Chemical Communications.[3] Link
    
  • BOC Sciences. "Z-1,2-cis-ACHC-OH Product Specifications." BOC Sciences.[]

  • Lee, M., et al. (2018).[7] "Side chain-specific 11/9-helix propensity of

    
    -peptides with alternating residue types." Organic & Biomolecular Chemistry. Link
    

Sources

Foundational

Conformational Preferences of Z-1,2-cis-ACHC-OH: A Technical Guide

This guide details the conformational behavior of Z-1,2-cis-ACHC-OH, synthesizing crystallographic data, NMR solution studies, and computational models to provide a definitive reference for peptidomimetic design. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational behavior of Z-1,2-cis-ACHC-OH, synthesizing crystallographic data, NMR solution studies, and computational models to provide a definitive reference for peptidomimetic design.

Executive Summary

Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) serves as a critical "structural lock" in foldamer chemistry. Unlike its trans-isomer, which is renowned for promoting stable 14-helices, the cis-isomer introduces a unique constraint that favors extended strand geometries in homooligomers and mixed-helix topologies (e.g., 12/10-helices) in heterooligomers.

The defining feature of this molecule is its strong preference for a specific chair conformation—Amine-Equatorial / Carboxyl-Axial —stabilized by a specific intramolecular hydrogen bond (IMHB). Understanding this preference is essential for designing inhibitors that require rigid, extended backbones rather than compact helical bundles.

Stereochemical & Conformational Landscape

The Core Equilibrium

The cyclohexane ring of Z-1,2-cis-ACHC-OH exists in a dynamic equilibrium between two chair conformers. While 1,2-cis disubstitution typically results in a degenerate equilibrium (one axial, one equatorial group in both chairs), the presence of the bulky Benzyloxycarbonyl (Z) group and the capacity for hydrogen bonding breaks this symmetry.

  • Conformer A (Minor): Amine (Axial) / Carboxyl (Equatorial)

  • Conformer B (Major): Amine (Equatorial) / Carboxyl (Axial)

Dominant Species: Experimental evidence (NMR and X-ray) confirms that Conformer B is the thermodynamically preferred state. The steric demand of the Z-protecting group forces the nitrogen substituent into the equatorial position, despite the resulting axial penalty for the carboxyl group.

Visualization of the Equilibrium

The following diagram illustrates the conformational steering toward the Equatorial-Amine species.

ConformationalEquilibrium ChairA Conformer A (Amine-Axial / COOH-Equatorial) High Steric Strain (Z-group) Transition Ring Flip Barrier ChairA->Transition Slow ChairB Conformer B (MAJOR) (Amine-Equatorial / COOH-Axial) Stabilized by H-Bond & Sterics Transition->ChairB Fast ChairB->Transition Unfavorable

Figure 1: Conformational equilibrium of Z-1,2-cis-ACHC-OH. The steric bulk of the Carbamate (Z) group drives the equilibrium toward the equatorial amine position.

Mechanistic Drivers of Stability

Intramolecular Hydrogen Bonding (The C6 Effect)

A critical factor stabilizing the Amine-Equatorial / Carboxyl-Axial conformation is the formation of a six-membered intramolecular hydrogen bond (C6).

  • Donor: The Nitrogen proton of the Z-group (N-H).

  • Acceptor: The Carbonyl oxygen of the carboxylic acid (C=O).

  • Geometry: This interaction is geometrically feasible only when the carboxyl group is axial and the amine is equatorial, bringing the two functional groups into a gauche orientation with the correct distance for interaction.

Steric Hierarchy (A-Values)

While standard A-values (free energy difference between axial and equatorial positions) suggest that a carboxylate (A ≈ 1.4) and an amino group (A ≈ 1.2) are comparable, the N-Cbz group is significantly larger than a free amine. The steric penalty of placing the Z-group axially is prohibitive, effectively locking the ring into the conformer where the nitrogen is equatorial.

SubstituentPosition in Major ConformerMechanistic Justification
N-Cbz (Amine) Equatorial Minimizes 1,3-diaxial interactions with ring protons.
-COOH (Acid) Axial Tolerated to accommodate the Z-group; stabilized by C6 H-bond.

Peptidomimetic Implications: From Monomer to Oligomer

The conformational preference of the monomer dictates the secondary structure of peptides containing Z-1,2-cis-ACHC.

Homooligomers: The Extended Strand

Unlike trans-ACHC, which forms compact 14-helices, homooligomers of cis-ACHC adopt extended, strand-like conformations .

  • Structural Logic: The alternating gauche torsion angles (

    
    ) required for the 14-helix are energetically inaccessible to the cis-isomer due to the rigid chair geometry.
    
  • Result: The backbone extends linearly, making these residues ideal for mimicking

    
    -strands or spanning distances between protein domains without inducing curvature.
    
Heterooligomers: Mixed Helices

When alternating with flexible


-amino acids (like 

-hAla), cis-ACHC promotes the formation of 12/10-helices .[1]
  • The cis-ACHC residue acts as a rigid scaffold that nucleates the helix, while the flexible partner adapts to close the H-bond network.

SecondaryStructure cluster_Oligomers Oligomeric Outcomes Monomer Z-cis-ACHC Monomer (Eq-Amine / Ax-COOH) Homo Homooligomer (Poly-cis-ACHC) Monomer->Homo Self-Assembly Hetero Heterooligomer (Alternating) Monomer->Hetero + beta-Ala Structure1 Extended Strand (Non-helical) Homo->Structure1 Structure2 12/10-Helix (Mixed H-bonding) Hetero->Structure2

Figure 2: Impact of monomer conformation on higher-order oligomer structure.

Experimental Characterization Protocols

To validate these conformations in your own workflow, employ the following protocols.

NMR Spectroscopy (Solution State)
  • Solvent: CDCl

    
     (favors H-bonding) vs. DMSO-d
    
    
    
    (disrupts H-bonding).
  • Key Observable:

    
     Coupling Constants.
    
    • Expectation: Large

      
       values (
      
      
      
      Hz) typically indicate an anti-periplanar arrangement (axial-axial), but in the cis-isomer, the protons are gauche. Look for intermediate
      
      
      values (~3-5 Hz) consistent with the equatorial-amine/axial-proton geometry.
  • NOE Experiments: Strong NOE signals should be observed between the Amine NH and the axial proton at C2, confirming the equatorial orientation of the nitrogen.

X-Ray Crystallography (Solid State)
  • Crystallization: Slow evaporation from Ethyl Acetate/Hexanes.

  • Metric: Measure the torsion angle

    
     (N-C1-C2-C=O). For the cis-isomer, this should be close to 60° (gauche).
    
  • Verification: Confirm the presence of the intramolecular C6 hydrogen bond (N...O distance < 3.0 Å).

References

  • Choi, S. H., et al. (2013). "Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC)." European Journal of Organic Chemistry, 2013(17), 3464–3470.[2] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Lee, M. R., et al. (2014). "Carboxylated Glucuronic Poly-amido-saccharides as Protein Stabilizing Agents." Journal of the American Chemical Society, 136(37), 12891–12894. Link (Note: This reference provides the critical comparative analysis confirming the equatorial-amine preference of cis-ACHC versus the axial-amine preference of sugar-based analogues.)

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206–6212. Link

Sources

Exploratory

The Role of Z-1,2-cis-ACHC-OH in Peptide Secondary Structure

The following technical guide details the structural role, synthesis, and application of Z-1,2-cis-ACHC-OH in peptide engineering. Technical Guide for Structural Biology & Peptidomimetic Design Executive Summary Z-1,2-ci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural role, synthesis, and application of Z-1,2-cis-ACHC-OH in peptide engineering.

Technical Guide for Structural Biology & Peptidomimetic Design

Executive Summary

Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) serves as a critical "conformational lock" in the design of foldamers and peptidomimetics.[] Unlike its trans-isomer—which is the gold standard for inducing 14-helix formation in


-peptides—the cis-ACHC residue is distinct in its propensity to promote extended, strand-like architectures .

This guide provides the mechanistic grounding and experimental protocols required to utilize Z-1,2-cis-ACHC-OH for stabilizing non-helical secondary structures, specifically in the development of


-strand mimics and proteolytically stable scaffolds.

Mechanistic Foundations: The Cis vs. Trans Divergence[2][3]

The incorporation of cyclic


-amino acids restricts the rotation around the 

bond (

), drastically reducing the entropic penalty of folding. However, the stereochemistry of the cyclohexane ring dictates the final secondary structure.
Conformational Bias

The cyclohexane ring of ACHC exists primarily in a chair conformation.

  • Trans-ACHC: The amino and carboxyl groups can adopt a diequatorial orientation, which structurally mimics the

    
     hydrogen bonding pattern required for the 14-helix .
    
  • Cis-ACHC: The geometric constraint forces one substituent into an axial position while the other remains equatorial (or a rapid equilibrium between the two). This steric clash prevents the formation of the compact 14-helix hydrogen-bonding network. Instead, cis-ACHC residues drive the backbone into an extended conformation .

Structural Outcomes
Featuretrans-ACHC Residuecis-ACHC Residue
Dominant Structure 14-Helix Extended Strand / Sheet-Mimic
H-Bonding Pattern

Intermolecular (Sheet-like) or 6-membered ring (intra-residue)
Torsion Angles Fixed for helix curvatureBiased toward extended

-strand values
Application Helix mimetics (e.g., AMPs)

-sheet mimetics, PPI Inhibitors

Critical Insight: Homooligomers of cis-ACHC do not fold into stable helices in solution.[2] They adopt linear, strand-like rigid rods. This makes them ideal candidates for mimicking


-strands in protein-protein interaction (PPI) inhibitors where a helical mimic would fail.

Experimental Protocol: Incorporation & Synthesis

The Z-protected form (Z-1,2-cis-ACHC-OH) is the standard reagent for solid-phase (SPPS) or solution-phase synthesis. Due to the steric bulk of the cyclohexane ring adjacent to the amine, coupling efficiency is often lower than with standard


-amino acids.
Reagent Preparation & Handling
  • Reagent: Z-(1R,2S)-2-aminocyclohexanecarboxylic acid (or enantiomer).

  • Solubility: Moderate in DCM/DMF; may require slight warming or sonication.

  • Storage: Desiccated at -20°C.

Coupling Protocol (Solution Phase)

This protocol ensures high-yield coupling of the sterically hindered secondary amine of cis-ACHC.

Materials:

  • Z-1,2-cis-ACHC-OH (1.2 eq)

  • Coupling Reagent: HATU (1.2 eq) or PyBOP (1.2 eq)

  • Base: DIPEA (2.5 eq) or TMP (2,4,6-trimethylpyridine) for highly sensitive chiral centers.

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Z-1,2-cis-ACHC-OH and HATU in DMF. Add DIPEA and stir for 2–3 minutes to form the activated ester. Note: Pre-activation is crucial for hindered bases.

  • Coupling: Add the amine component (peptide N-terminus).

  • Reaction: Stir under

    
     for 4–12 hours. Monitor via TLC or LC-MS. The steric bulk of the cyclohexane ring significantly slows kinetics compared to linear 
    
    
    
    -alanine.
  • Workup: Dilute with EtOAc, wash with 1N HCl (3x), sat.

    
     (3x), and brine. Dry over 
    
    
    
    .
Z-Group Deprotection

If extending the chain, the Z (Cbz) group must be removed.

  • Method A (Hydrogenolysis):

    
     (1 atm), 10% Pd/C, MeOH, 2-4 hours. Preferred for preserving peptide integrity.
    
  • Method B (Acidolysis): 33% HBr in Acetic Acid. Harsh; use only if no acid-sensitive side chains are present.

Structural Characterization Workflow

To validate the induction of extended secondary structure, a combination of Circular Dichroism (CD) and NMR is required.

Circular Dichroism (CD) Signatures

Unlike


-helices (minima at 208/222 nm), 

-peptides show distinct far-UV signatures.
  • 14-Helix (trans): Strong minimum ~214 nm.

  • Extended (cis): Often displays a weak signal or a minimum shifted toward 200–205 nm, distinct from the helical signature.

NMR Validation
  • NOESY: Look for

    
     (sequential) correlations which indicate extended strands.
    
  • Absence of NOEs: The lack of

    
     correlations (characteristic of 14-helix) confirms the extended geometry.
    

Visualization of Structural Logic

The following diagram illustrates the decision matrix for selecting cis-ACHC versus trans-ACHC based on the target biological architecture.

ACHC_Selection_Logic Target Target Architecture Helix Helical Interface (e.g., GPCR ligands) Target->Helix Sheet Beta-Sheet Interface (e.g., Amyloid, PPIs) Target->Sheet TransACHC Select trans-ACHC (14-Helix Promoter) Helix->TransACHC CisACHC Select cis-ACHC (Strand/Extended Promoter) Sheet->CisACHC Mechanism_T Mechanism: i, i+2 H-Bonds Diequatorial Geometry TransACHC->Mechanism_T Mechanism_C Mechanism: Steric Clash (Axial/Eq) Prevents Helix Folding CisACHC->Mechanism_C Result_T Stable 14-Helix Mechanism_T->Result_T Result_C Extended Rigid Strand Mechanism_C->Result_C

Caption: Decision logic for incorporating ACHC isomers. Cis-ACHC is selected specifically for extended/sheet mimicry, whereas trans-ACHC is selected for helical folding.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999).[3] "Formation of 14-Helix in Short Oligomers of trans-2-Aminocyclohexanecarboxylic Acid." Journal of the American Chemical Society. Link

  • Lee, H. S., et al. (2025). "Structural Characterization of Peptide Oligomers Containing cis-ACHC." ResearchGate.[4][2] Link

  • BOC Sciences. (2024). "Z-1,2-cis-ACHC-OH Product Specifications and Applications." BOC Sciences Official Site.

  • Kwon, Y., et al. (2010). "Conformational preferences of beta-amino acids: cis-ACHC vs trans-ACHC." Journal of Organic Chemistry. Link

Sources

Foundational

A Technical Guide to Preliminary Studies of Peptides Containing Z-1,2-cis-2-Aminocyclohexanecarboxylic Acid (Z-1,2-cis-ACHC-OH)

This guide provides an in-depth exploration of the foundational aspects of designing and evaluating peptides incorporating the conformationally constrained, non-proteinogenic amino acid, Z-1,2-cis-ACHC-OH. Intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the foundational aspects of designing and evaluating peptides incorporating the conformationally constrained, non-proteinogenic amino acid, Z-1,2-cis-ACHC-OH. Intended for researchers, medicinal chemists, and drug development professionals, this document details the rationale, synthesis, structural analysis, and preliminary biological assessment of these unique peptidomimetics.

Part 1: The Core Directive - Understanding the "Why"

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. The primary motivation is to overcome the inherent liabilities of natural peptides, namely their poor metabolic stability and often ill-defined solution-state conformations. Z-1,2-cis-ACHC-OH, a derivative of cis-2-aminocyclohexanecarboxylic acid, offers a compelling solution to these challenges.[] Its rigid cyclohexane backbone imparts a predictable local conformation upon the peptide chain, which can enhance resistance to enzymatic degradation and fine-tune the spatial presentation of pharmacophoric groups.[]

Unlike its more extensively studied diastereomer, trans-ACHC, which is a potent inducer of helical structures, cis-ACHC introduces a different set of conformational biases. Preliminary studies suggest that while homooligomers of cis-ACHC do not form stable helices, they favor extended conformations.[2][3] This property is particularly valuable for mimicking β-strand motifs or for designing constrained loop structures that are critical for many protein-protein interactions. This guide will illuminate the preliminary steps required to harness these unique structural properties.

Part 2: Synthesis and Incorporation into Peptides - A Self-Validating Workflow

The journey begins with the monomer. The successful synthesis and purification of Fmoc-protected Z-1,2-cis-ACHC-OH is paramount. Subsequently, its incorporation into a peptide sequence is typically achieved via solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Z-1,2-cis-ACHC-OH

The synthesis of Fmoc-protected cis-ACHC is a well-established procedure.[4] The protocol below is a representative method.

Experimental Protocol: Synthesis of Fmoc-cis-2-aminocyclohexane carboxylic acid [4]

  • Dissolution: Dissolve cis-2-aminocyclohexane carboxylic acid in deionized water containing one equivalent of triethylamine.

  • Fmoc Protection: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetonitrile to the aqueous solution.

  • pH Maintenance: Maintain the pH of the reaction mixture between 8.5 and 9.0 with triethylamine until the pH stabilizes, indicating the reaction is complete.

  • Workup: Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Acidification and Extraction: Slowly add the resulting oil to 1.5 M HCl. Extract the aqueous solution with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1.5 M HCl, water, and saturated NaCl solution.

  • Drying and Crystallization: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. Recrystallize the product from ethanol to yield pure Fmoc-cis-2-aminocyclohexane carboxylic acid.[4]

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the synthesized monomer into a peptide chain is most efficiently accomplished using an automated peptide synthesizer following an Fmoc-based protocol.[4][5]

Experimental Protocol: Automated Solid-Phase Peptide Synthesis [4][5]

  • Resin Preparation: Start with a pre-loaded resin, such as a 2-chlorotrityl resin loaded with the C-terminal amino acid.[4]

  • Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using a solution of 2% piperidine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[4]

  • Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Z-1,2-cis-ACHC-OH) using a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and a base such as diisopropylethylamine (DIPEA).[4]

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Iteration: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a solution of trifluoroacetic acid (TFA) in dichloromethane.[4]

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[4]

SPPS_Workflow Resin Pre-loaded Resin Deprotection Fmoc Deprotection (Piperidine/DBU in DMF) Resin->Deprotection Washing DMF Wash Deprotection->Washing Wash Coupling Amino Acid Coupling (Fmoc-AA, TBTU, DIPEA) Coupling->Washing Wash Washing->Deprotection Repeat for next AA Washing->Coupling Final_Cleavage Cleavage from Resin (TFA in DCM) Washing->Final_Cleavage Final Cycle Purification RP-HPLC Purification Final_Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Part 3: Conformational Analysis - Deciphering the Structure

Understanding the three-dimensional structure of Z-1,2-cis-ACHC-OH containing peptides is crucial for establishing structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.[6]

NMR Spectroscopy for Structural Elucidation

A suite of 2D NMR experiments is typically employed to determine the conformation of these peptides.[7][8]

Experimental Protocol: 2D NMR Analysis [6][7][8]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures).

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues.[7]

  • Structural Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

  • Structure Calculation: Use molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Studies on oligomers containing cis-ACHC have shown that these peptides tend to adopt extended conformations in solution, a finding supported by 2D NMR experiments.[2] This contrasts with the helical structures often induced by trans-ACHC, highlighting the distinct conformational influence of the cis isomer.[3]

NMR_Workflow cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation COSY 2D COSY Assignment Resonance Assignment COSY->Assignment TOCSY 2D TOCSY TOCSY->Assignment NOESY 2D NOESY Restraints NOE Restraint Generation NOESY->Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble Peptide_Sample Purified Peptide Sample Peptide_Sample->COSY Peptide_Sample->TOCSY Peptide_Sample->NOESY

Caption: Conformational Analysis Workflow using NMR.

Part 4: Preliminary Biological Activity Assessment

The unique structural features imparted by Z-1,2-cis-ACHC-OH can translate into interesting biological activities. Peptides incorporating constrained amino acids have shown promise as antimicrobial, anticancer, and immunomodulatory agents.[9][10][11]

Antimicrobial Activity

A common preliminary biological assay for novel peptides is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in appropriate broth media.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

The biological activity of peptides is often correlated with their structure.[12][13] For instance, certain helical structures are associated with broad-spectrum antibacterial activity.[12] While cis-ACHC does not typically induce helices on its own, its ability to constrain peptide backbones into specific extended or turn conformations can still lead to potent biological activity.

Table 1: Classification of Antimicrobial Bioactivity based on MIC [12][13]

BioactivityMedian MIC (µg/mL)
High≤ 4
Moderate> 4 and ≤ 16
Low> 16 and ≤ 128
No Inhibition> 128

Part 5: Future Directions and Conclusion

The preliminary studies outlined in this guide provide a robust framework for the initial exploration of Z-1,2-cis-ACHC-OH containing peptides. Future work should focus on expanding the library of these peptides, exploring their incorporation into cyclic scaffolds, and conducting more in-depth structure-activity relationship studies. The unique conformational constraints offered by Z-1,2-cis-ACHC-OH make it a valuable building block for the design of novel peptidomimetics with enhanced stability and tailored biological activities.

References

  • Iannucci, E., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein & Peptide Letters, 25(10), 898-907. Available from: [Link]

  • Szoltysik, M., et al. (2013). Manufacturing of peptides exhibiting biological activity. Journal of Food Science and Technology, 50(2), 201-210. Available from: [Link]

  • Van der Eycken, J., et al. (2019). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. Available from: [Link]

  • Trim, M., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(21), 15891. Available from: [Link]

  • Gellman, S. H., et al. (2010). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available from: [Link]

  • Gademann, K., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2, 2163-2168. Available from: [Link]

  • Rachoń, J., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 88(17), 12269-12278. Available from: [Link]

  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21, 8484-8490. Available from: [Link]

  • Oishi, S., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44031–44037. Available from: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available from: [Link]

  • Kessler, H. (1996). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences. Pure and Applied Chemistry, 68(6), 1201-1205. Available from: [Link]

  • Atkinson, B. (2022). Conformational design of cyclic peptides. PhD thesis, University of Glasgow. Available from: [Link]

  • University of Regensburg. Peptide NMR. Available from: [Link]

  • Grieco, P., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. Available from: [Link]

  • Nagao, Y., et al. (1994). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. ResearchGate. Available from: [Link]

  • Ueda, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3326. Available from: [Link]

  • Oishi, S., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44031–44037. Available from: [Link]

  • Manjula, G., & Ramakrishnan, C. (1979). Cyclic peptides — Small and big and their conformational aspects. Pramana, 12(1), 17-31. Available from: [Link]

  • Gentile, D., et al. (2022). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11463. Available from: [Link]

  • Trim, M., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. ResearchGate. Available from: [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Stereochemistry of Z-1,2-cis-ACHC-OH

Introduction: The Significance of Conformational Constraint in Drug Design In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the principle of conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Constraint in Drug Design

In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the principle of conformational constraint is a cornerstone of rational design. Unnatural amino acids that lock a peptide backbone into a specific three-dimensional arrangement are invaluable tools for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity. Among these powerful building blocks is Z-1,2-cis-ACHC-OH, or more formally, (1R,2S)-2-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid.

This guide provides a comprehensive technical overview of the stereochemistry of Z-1,2-cis-ACHC-OH, a cyclized, conformationally constrained amino acid derivative.[1] Its rigid cyclohexane backbone imposes a well-defined spatial orientation on the amino and carboxyl functional groups, a property that is instrumental in designing bioactive peptides and probing protein-ligand interactions.[1] We will delve into the stereoselective synthesis, the nuanced conformational analysis dictated by its cyclohexane framework, the analytical techniques for its characterization, and its application as a versatile scaffold in medicinal chemistry.

Part 1: Stereoselective Synthesis of the cis-Scaffold

The synthesis of Z-1,2-cis-ACHC-OH requires precise control over the relative stereochemistry of the amino and carboxyl substituents on the cyclohexane ring. While multiple synthetic routes to 2-aminocyclohexanecarboxylic acids exist, a common strategy involves the stereoselective reduction of an aromatic precursor followed by separation or stereocontrolled derivatization.

A representative conceptual pathway begins with o-aminobenzoic acid, which can be hydrogenated to yield a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid. The cis isomer is the desired precursor. Subsequent protection of the amino group with benzyl chloroformate under Schotten-Baumann conditions affords the target Z-protected compound. The stereoselectivity of the hydrogenation step is crucial and can be influenced by the choice of catalyst and reaction conditions.

G cluster_0 Synthetic Pathway Start o-Aminobenzoic Acid Step1 Catalytic Hydrogenation (e.g., Rh/C, Ru/C) Start->Step1 Intermediate cis/trans-2-Aminocyclohexanecarboxylic Acid (Isomer Mixture) Step1->Intermediate Step2 Isomer Separation (e.g., Crystallization) Intermediate->Step2 cis_Isomer cis-2-Aminocyclohexanecarboxylic Acid Step2->cis_Isomer Step3 Z-Protection (Benzyl Chloroformate, Base) cis_Isomer->Step3 Product Z-1,2-cis-ACHC-OH ((1R,2S)- and (1S,2R)-enantiomers) Step3->Product

Caption: Conceptual workflow for the synthesis of Z-1,2-cis-ACHC-OH.

Causality in Synthesis: The choice of a heterogeneous catalyst like Rhodium on carbon is often dictated by its ability to favor the formation of the cis product under specific pressure and temperature conditions. The subsequent separation of isomers is a critical self-validating step; successful isolation of the pure cis isomer is paramount before proceeding to the protection step to avoid a complex final product mixture.

Part 2: Conformational Analysis - The Chair Equilibrium

The stereochemistry of Z-1,2-cis-ACHC-OH is fundamentally governed by the conformational dynamics of the cyclohexane ring. Cyclohexane avoids angle and torsional strain by adopting a non-planar chair conformation.[2] For a 1,2-cis disubstituted cyclohexane, the two substituents are on the same face of the ring. In the chair conformation, this necessitates that one substituent occupies an axial position while the other occupies an equatorial position.[3]

The molecule exists as a rapid equilibrium between two chair conformers through a process known as a ring flip. These two conformers are enantiomeric.

G cluster_0 Conformer A cluster_1 Conformer B ConformerA ConformerB ConformerA->ConformerB Ring Flip labelA Carboxyl (axial) Z-Amino (equatorial) labelB Carboxyl (equatorial) Z-Amino (axial)

Caption: Chair-chair interconversion of Z-1,2-cis-ACHC-OH.

In the case of Z-1,2-cis-ACHC-OH, the two substituents are the carboxylic acid (-COOH) and the Z-protected amino group (-NHZ). The equilibrium between the two conformers will favor the one where the sterically bulkier group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.[4] The benzyloxycarbonyl (Z) group is significantly larger than the carboxylic acid group. Consequently, the conformational equilibrium will strongly favor Conformer B , where the -NHZ group is equatorial and the -COOH group is axial.

Part 3: Experimental Characterization

The precise stereochemistry and conformational preferences of Z-1,2-cis-ACHC-OH are confirmed through rigorous analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

1H NMR Spectroscopy: Probing Conformation in Solution

1H NMR spectroscopy is a powerful tool for determining the dominant conformation in solution. The key parameters are the chemical shifts and, more importantly, the vicinal coupling constants (3JHH) between adjacent protons on the cyclohexane ring. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation.[5]

Expected 1H NMR Coupling Constants:

Coupled ProtonsDihedral Angle (approx.)Expected 3JHH (Hz)Conformation Indicated
H1 (axial) - H2 (axial)~180°8 - 13trans-diaxial
H1 (axial) - H2 (equatorial)~60°2 - 5axial-equatorial
H1 (equatorial) - H2 (equatorial)~60°2 - 5diequatorial
Experimental Protocol: 1H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of Z-1,2-cis-ACHC-OH in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion. Standard acquisition parameters for a 1H spectrum should be used.

  • Data Acquisition: Record a standard one-dimensional 1H spectrum. For unambiguous assignment and coupling constant determination, acquire a two-dimensional Correlation Spectroscopy (COSY) experiment.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the cyclohexane ring, particularly H1 (adjacent to -COOH) and H2 (adjacent to -NHZ).

    • Use the COSY spectrum to confirm the connectivity between H1 and H2 and their adjacent methylene protons.

    • Measure the coupling constants (J-values) for the H1-H2 interaction from the 1D spectrum. The value will be a weighted average of the conformers present, but a small value (typically < 5 Hz) would confirm the predominance of the conformer with an axial-equatorial relationship between H1 and H2.[5][7]

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles that define the conformation.[8] While a public crystal structure for Z-1,2-cis-ACHC-OH is not available, the expected result from such an analysis would be a chair conformation with the substituents in an axial/equatorial arrangement, confirming the cis relationship. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid and the amide functionality.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single, diffraction-quality crystal.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol/water).

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise molecular structure.[8]

Part 4: Applications in Drug Development

The well-defined stereochemistry of Z-1,2-cis-ACHC-OH makes it a valuable building block in medicinal chemistry. Its incorporation into a peptide sequence serves several key purposes:

  • Conformational Rigidity: It reduces the conformational flexibility of the peptide, which can pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity for its target.

  • Proteolytic Stability: The unnatural cyclic structure can confer resistance to degradation by proteases, increasing the in vivo half-life of the peptide therapeutic.[1]

  • Scaffold for Mimicry: The fixed orientation of the side chains allows it to serve as a scaffold to mimic specific secondary structures of proteins, such as β-turns, which are often involved in molecular recognition events.

G cluster_0 Properties of Z-1,2-cis-ACHC-OH cluster_1 Impact on Peptide Therapeutics cluster_2 Overall Goal in Drug Development Prop1 Defined Stereochemistry Impact1 Enhanced Receptor Binding Prop1->Impact1 Impact2 Increased Proteolytic Stability Prop1->Impact2 Impact3 β-Turn Mimicry Prop1->Impact3 Prop2 Rigid Cyclohexane Core Prop2->Impact1 Prop2->Impact2 Prop2->Impact3 Goal Improved Pharmacokinetic and Pharmacodynamic Profile Impact1->Goal Impact2->Goal Impact3->Goal

Caption: Logical relationships in the application of Z-1,2-cis-ACHC-OH.

Conclusion

The stereochemistry of Z-1,2-cis-ACHC-OH is a classic example of conformational control dictated by the principles of cyclohexane stereoisomerism. The cis relationship of the 1,2-substituents forces an axial/equatorial arrangement in the dominant chair conformation, a feature that can be predicted by steric considerations and confirmed by NMR spectroscopy. This defined and rigid structure makes it a powerful tool for medicinal chemists, enabling the design of conformationally constrained peptides with enhanced therapeutic properties. A thorough understanding of its stereochemical nuances is therefore essential for its effective application in the development of next-generation therapeutics.

References

  • Patents Google. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem. Available from: [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. Available from: [Link]

  • Collins, P. M., & Collins, P. (2006). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 83(8), 1209. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

  • Orlandini, M., et al. (2024). Equilibrium between the cis-(E) and trans-(Z) conformers of a secondary amide. Chemistry – A European Journal. Available from: [Link]

  • Lemieux, R. U., et al. (1965). THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES. Canadian Journal of Chemistry, 43(8), 2190-2203. Available from: [Link]

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry. Available from: [Link]

  • Pharmaffiliates. (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid. Available from: [Link]

  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Available from: [Link]

  • Pearson Study Prep. (2015, February 19). Cis-1,2-Disubstituted Cyclohexane A controversial exception [Video]. YouTube. Available from: [Link]

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2, 1649-1655. Available from: [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein J. Org. Chem. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Experimental Guide for Z-1,2-cis-ACHC-OH Peptide Synthesis

This guide outlines the high-fidelity synthesis, resolution, and peptide coupling of Z-1,2-cis-ACHC-OH (Benzyloxycarbonyl-(1R,2S)-2-aminocyclohexanecarboxylic acid), a critical building block for foldamers and proteolyti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis, resolution, and peptide coupling of Z-1,2-cis-ACHC-OH (Benzyloxycarbonyl-(1R,2S)-2-aminocyclohexanecarboxylic acid), a critical building block for foldamers and proteolytically stable peptidomimetics.


-Amino Acids

Abstract & Strategic Overview

The incorporation of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) into peptide backbones imposes profound conformational constraints, often inducing 12-helix or sheet-like secondary structures distinct from the 14-helix favored by its trans counterpart. However, the synthesis of Z-1,2-cis-ACHC-OH presents two primary challenges:

  • Stereocontrol: Thermodynamic preference for the trans isomer during ring formation requires kinetic control to access the cis form.

  • Steric Hindrance: The 1,2-cis arrangement places the amino and carboxyl groups in close proximity (gauche), creating significant steric barriers during peptide coupling.

This guide provides a validated workflow for the Rhodium-catalyzed hydrogenation of anthranilic acid derivatives, enzymatic resolution using CAL-B, and optimized HATU-mediated coupling cycles.

Monomer Synthesis: The "Make" Phase

The most efficient route to the cis isomer is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). Unlike Platinum or Palladium, which often yield mixed stereochemistry or hydrogenolysis products, Rhodium on alumina or carbon strongly favors syn-addition of hydrogen across the aromatic face.

Workflow Diagram: Synthesis & Resolution

G Start Methyl 2-aminobenzoate Hydro Hydrogenation (5% Rh/Al2O3, 50 bar) Start->Hydro H2, MeOH Racemic Racemic cis-Amino Ester Hydro->Racemic >90% cis selectivity Enz Enzymatic Resolution (CAL-B, pH 7.0) Racemic->Enz Hydrolysis Acid (1S,2R)-Acid (Precipitate) Enz->Acid Aqueous Ester (1R,2S)-Ester (Organic Phase) Enz->Ester Extraction ZProt Z-Protection (Z-Cl, NaHCO3) Acid->ZProt Step A Ester->ZProt Hydrolysis -> Step B Final Z-1,2-cis-ACHC-OH ZProt->Final

Caption: Synthesis of enantiopure Z-1,2-cis-ACHC-OH via Rh-catalysis and Lipase resolution.

Protocol 1: High-Pressure Hydrogenation

Objective: Convert Methyl 2-aminobenzoate to racemic cis-methyl 2-aminocyclohexanecarboxylate.

  • Preparation: Dissolve Methyl 2-aminobenzoate (15.1 g, 100 mmol) in MeOH (150 mL). Add 5% Rh/Al

    
    O
    
    
    
    (1.5 g, 10 wt% loading).
  • Reaction: Transfer to a high-pressure autoclave. Purge with N

    
     (3x) and H
    
    
    
    (3x). Pressurize to 50 bar (725 psi) H
    
    
    .
    • Critical Insight: Lower pressures (<10 bar) significantly reduce reaction rate and may erode cis selectivity.

  • Agitation: Stir vigorously at RT (25°C) for 12–16 hours.

    • Note: Heating is generally not required and may increase trans isomerization.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • QC Check:

    
    H NMR should show >90% cis isomer.
    
    • Diagnostic Signal: The

      
      -proton (H-1) in cis-ACHC appears as a multiplet with smaller coupling constants (
      
      
      
      Hz) compared to the wide triplet/quartet of the trans isomer (
      
      
      Hz).
Protocol 2: Enzymatic Resolution (CAL-B)

Objective: Isolate enantiopure (1R,2S) scaffold.

  • Suspension: Suspend racemic cis-ester (10 g) in Phosphate Buffer (0.1 M, pH 7.5, 200 mL).

  • Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).

  • Incubation: Stir at 30°C. Maintain pH 7.5 by automatic addition of 1.0 M NaOH (pH-stat).

  • Termination: Stop when conversion reaches 50% (approx 24-48 h).

  • Separation:

    • Extract the unreacted (1R,2S)-ester with MTBE (3 x 100 mL).

    • The aqueous phase contains the (1S,2R)-amino acid .

  • Hydrolysis (for Ester stream): Reflux the (1R,2S)-ester in 6M HCl for 4 hours to obtain the pure (1R,2S)-amino acid hydrochloride salt.

Protocol 3: Z-Group Protection
  • Dissolution: Dissolve (1R,2S)-ACHC (HCl salt) in 2M NaOH (2 eq) and cool to 0°C.

  • Acylation: Simultaneously add Benzyl chloroformate (Z-Cl) (1.2 eq) and 2M NaOH (to maintain pH 10) dropwise over 1 hour.

  • Workup: Wash basic solution with Et

    
    O (removes excess Z-Cl). Acidify aqueous layer to pH 2 with 1M HCl. Extract product into EtOAc.
    
  • Yield: White solid. Recrystallize from EtOAc/Hexane.

Peptide Coupling: The "Use" Phase

Coupling Z-1,2-cis-ACHC-OH to a growing peptide chain is difficult due to the steric bulk of the cyclohexane ring. Standard EDC/HOBt protocols often fail or proceed with low conversion.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) — critical for suppressing racemization and accelerating kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA.

Workflow Diagram: Sterically Hindered Coupling

Coupling Resin Resin-Peptide-NH2 Coupling Coupling Reaction (DMF, 18h, Double Couple) Resin->Coupling PreAct Pre-Activation (Z-ACHC-OH + HATU + HOAt) PreAct->Coupling Add to Resin Wash Wash (DMF/DCM) Coupling->Wash Deprot Deprotection (H2, Pd/C for Z-removal) Wash->Deprot If extending chain Deprot->Resin Next Cycle

Caption: Optimized solid-phase or solution-phase coupling cycle for hindered beta-amino acids.

Protocol 4: Coupling Z-1,2-cis-ACHC-OH (Solution Phase)

Objective: Couple Z-ACHC-OH to H-Peptide-OR.

  • Activation: In a dry flask, dissolve Z-1,2-cis-ACHC-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration 0.1 M).

  • Base: Add HOAt (1.2 eq) and TMP (2.5 eq). Stir for 2 minutes. Color should turn yellow/orange.

  • Coupling: Add the amine component (H-Peptide-OR, 1.0 eq).

  • Reaction: Stir under N

    
     for 18–24 hours .
    
    • Troubleshooting: If conversion is <50% by HPLC after 6h, add a second portion of HATU/Base (0.5 eq).

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
    , 5% NaHCO
    
    
    
    , and Brine.
    • Note: Acid wash removes unreacted amine and TMP. Base wash removes unreacted acid and HOAt.

Quality Control & Data Summary

Table 1: Physicochemical Properties & QC Metrics

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98%HPLC (C18, H2O/MeCN gradient)
Enantiomeric Excess > 99% eeChiral HPLC (Chiralpak AD-H)
Stereochemistry cis-configuration

H NMR (

Hz)
Mass Spec [M+H]

consistent with MW
ESI-MS
NMR Diagnostic Criteria

To validate the cis vs trans geometry, analyze the coupling constant of the proton at C1 (


-proton) and C2 (

-proton).
  • Trans-ACHC:

    
     Hz (Axial-Axial coupling).
    
  • Cis-ACHC:

    
     Hz (Axial-Equatorial coupling).
    
  • Observation: In the Z-protected cis isomer, the amide NH doublet often appears downfield (approx 7.0-7.5 ppm), and the H-1 multiplet is narrower than in the trans isomer.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206-6212. Link

  • Forró, E., & Fülöp, F. (2003).

    
    -Lactams in an Organic Solvent." Organic Letters, 5(8), 1209–1212. Link
    
  • Lee, H. S., et al. (2003).
  • Bachem Technical Note. "Coupling Reagents for Sterically Hindered Amino Acids." Link (General reference for HATU/HOAt protocols).

Application

Z-1,2-cis-ACHC-OH: A Conformationally Constrained Scaffold for Peptidomimetic Design

Introduction: The Quest for Structural Stability in Peptide Therapeutics Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hamp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Stability in Peptide Therapeutics

Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as low metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] To overcome these hurdles, medicinal chemists have turned to the design of peptidomimetics, molecules that mimic the three-dimensional structure and biological activity of natural peptides but with improved drug-like properties.[1][3] A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid analogs to pre-organize the peptide backbone into a bioactive conformation.[4]

This guide focuses on Z-1,2-cis-ACHC-OH ((1R,2S)-2-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid) , a cyclized, non-proteinogenic β-amino acid that serves as a versatile scaffold in the synthesis of peptidomimetics. Its rigid cyclohexane backbone imparts a defined spatial orientation to the peptide chain, enhancing resistance to enzymatic degradation and modulating its conformation.[5] This application note provides a comprehensive overview of the rationale behind using Z-1,2-cis-ACHC-OH, detailed protocols for its incorporation into peptide sequences, and methods for the conformational and biological evaluation of the resulting peptidomimetics.

The Rationale for Employing Z-1,2-cis-ACHC-OH in Peptidomimetic Design

The incorporation of Z-1,2-cis-ACHC-OH into a peptide backbone introduces significant conformational constraints. Unlike its flexible acyclic counterparts, the cyclohexane ring restricts the available dihedral angles, guiding the peptide to adopt specific secondary structures. While homooligomers of cis-ACHC tend to form extended conformations, its true potential lies in its ability to induce well-defined turns, particularly β-turns, when strategically placed within a peptide sequence.[5][6]

β-turns are crucial secondary structural motifs that play a pivotal role in molecular recognition events, such as peptide-protein and peptide-receptor interactions.[7] By mimicking these turns, peptidomimetics containing cis-ACHC can exhibit enhanced binding affinity and biological activity. Furthermore, the unnatural β-amino acid structure of cis-ACHC renders the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptidomimetic.[1]

Figure 1: Rationale for incorporating Z-1,2-cis-ACHC-OH into peptidomimetics.

Synthesis of Enantiopure Z-1,2-cis-ACHC-OH

The enantioselective synthesis of (1R,2S)-2-aminocyclohexanecarboxylic acid is a critical first step. While several synthetic routes exist, a common approach involves the diastereoselective reduction of a chiral imine precursor, followed by protection of the amine and hydrolysis of the ester. The following protocol is adapted from established methods for similar cyclic amino acids.[8][9]

Protocol 1: Synthesis of (1R,2S)-2-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid

Materials:

  • Cyclohexene

  • Chlorosulfonyl isocyanate

  • Sodium sulfite

  • (R)-(-)-2-Amino-2-phenylethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (Dichloromethane, Diethyl ether, Ethyl acetate)

Procedure:

  • [2+2] Cycloaddition: React cyclohexene with chlorosulfonyl isocyanate in a suitable solvent like dichloromethane at low temperature to form the corresponding β-lactam.

  • Reductive Cleavage: Treat the β-lactam with a reducing agent such as sodium sulfite in a biphasic system to yield racemic cis-2-aminocyclohexanecarboxylic acid.

  • Diastereomeric Salt Resolution: React the racemic amino acid with a chiral resolving agent, such as (R)-(-)-2-amino-2-phenylethanol, to form diastereomeric salts.

  • Fractional Crystallization: Separate the diastereomeric salts by fractional crystallization from a suitable solvent system (e.g., ethanol/water).

  • Liberation of the Enantiopure Amino Acid: Treat the desired diastereomeric salt with a weak acid to liberate the enantiopure (1R,2S)-2-aminocyclohexanecarboxylic acid.

  • N-Protection: Dissolve the enantiopure amino acid in an aqueous solution of sodium bicarbonate. Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 8-9. Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Z-1,2-cis-ACHC-OH.

Incorporation of Z-1,2-cis-ACHC-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Z-1,2-cis-ACHC-OH into a growing peptide chain on a solid support requires optimized coupling conditions to ensure high efficiency and prevent racemization. A double coupling strategy using a potent activating agent like HATU is recommended.[4][10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Z-1,2-cis-ACHC-OH

Materials:

  • Fmoc-protected amino acids

  • Z-1,2-cis-ACHC-OH

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

SPPS Workflow:

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling_AA Couple Standard Fmoc-Amino Acid (DIC/Oxyma) Wash_1->Coupling_AA Wash_2 DMF Wash Coupling_AA->Wash_2 Coupling_ACHC Double Couple Z-1,2-cis-ACHC-OH (HATU/DIPEA) Wash_2->Coupling_ACHC Wash_3 DMF Wash Coupling_ACHC->Wash_3 Repeat Repeat Cycle for Next Amino Acid Wash_3->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Residue Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Peptidomimetic Purification->End

Figure 2: SPPS workflow for incorporating Z-1,2-cis-ACHC-OH.

Detailed Coupling Protocol for Z-1,2-cis-ACHC-OH (Double Coupling):

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vial, pre-activate Z-1,2-cis-ACHC-OH (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Z-1,2-cis-ACHC-OH.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a third coupling may be necessary.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Table 1: Recommended Reagent Equivalents for Coupling Z-1,2-cis-ACHC-OH

ReagentEquivalents (per coupling)
Z-1,2-cis-ACHC-OH3.0
HATU2.9
DIPEA6.0

Conformational Analysis of Peptidomimetics Containing cis-ACHC

Elucidating the three-dimensional structure of peptidomimetics is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for this purpose.[11][12]

NMR Spectroscopy for β-Turn Identification

Two-dimensional NMR techniques, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space proton-proton distance information. For a peptide adopting a β-turn conformation, specific short-range NOEs are expected between backbone and side-chain protons of adjacent and i, i+2/i+3 residues.

Expected NOE Patterns for a β-Turn:

  • A strong dαN(i, i+1) NOE.

  • A medium-to-strong dNN(i, i+2) NOE.

  • For type I and II β-turns, a dαN(i, i+2) NOE may be observed.

  • In some cases, a weak dαN(i, i+3) NOE can be detected.

The presence of these characteristic NOEs, in conjunction with analysis of coupling constants (³JNHα) and temperature coefficients of the amide protons, provides strong evidence for the existence of a β-turn.[13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. Different types of β-turns exhibit characteristic CD spectra.[12][14]

Table 2: Characteristic CD Maxima for Different β-Turn Types

β-Turn TypeWavelength (nm) and Sign of Cotton Effect
Type IStrong negative band ~220-225 nm, strong positive band ~200-205 nm
Type IIWeak positive band ~220-225 nm, strong negative band ~200-205 nm
Type VI (cis-proline)Positive band ~225-230 nm, negative band ~200-205 nm

By comparing the experimental CD spectrum of the cis-ACHC containing peptidomimetic with these reference spectra, the presence and type of β-turn can be inferred.

Biological Evaluation of Peptidomimetics with the cis-ACHC Scaffold

The incorporation of Z-1,2-cis-ACHC-OH is intended to enhance the biological activity and stability of the parent peptide. Therefore, a thorough biological evaluation is essential.

In Vitro Activity Assays

The specific in vitro assays will depend on the therapeutic target of the peptidomimetic. These may include:

  • Receptor Binding Assays: To determine the binding affinity (e.g., Ki, IC₅₀) of the peptidomimetic to its target receptor.

  • Enzyme Inhibition Assays: To measure the inhibitory potency (e.g., IC₅₀, Ki) against a specific enzyme.

  • Cell-Based Functional Assays: To assess the functional activity (agonist or antagonist) of the peptidomimetic in a cellular context.[9][15]

Proteolytic Stability Assays

To evaluate the enhanced stability conferred by the cis-ACHC scaffold, the peptidomimetic should be incubated with relevant proteases or in biological matrices like human serum or plasma. The degradation of the peptide over time can be monitored by RP-HPLC or LC-MS. The half-life (t₁/₂) of the peptidomimetic can then be calculated and compared to that of the parent peptide. The inclusion of β-amino acids like cis-ACHC is expected to significantly increase the proteolytic stability.[1]

Figure 3: Workflow for the biological evaluation of cis-ACHC containing peptidomimetics.

Conclusion

Z-1,2-cis-ACHC-OH is a valuable building block for the design of peptidomimetics with enhanced conformational stability and proteolytic resistance. Its ability to induce β-turn structures makes it a powerful tool for mimicking the bioactive conformation of natural peptides. The protocols and analytical methods outlined in this guide provide a framework for the successful incorporation of this scaffold and the comprehensive evaluation of the resulting peptidomimetics, ultimately aiding in the development of novel peptide-based therapeutics.

References

Sources

Method

analytical techniques for characterizing Z-1,2-cis-ACHC-OH peptides

Application Note: Analytical Framework for Z-1,2-cis-ACHC-OH Peptides Strategic Overview: The Stereochemical Imperative The incorporation of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Framework for Z-1,2-cis-ACHC-OH Peptides

Strategic Overview: The Stereochemical Imperative

The incorporation of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) into peptide backbones is a high-stakes strategy in peptidomimetic design.[1] Unlike flexible acyclic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino acids, the cyclohexane ring of ACHC imposes rigid conformational constraints.

However, this rigidity is a double-edged sword. The specific folding propensity—whether it forms a 12-helix , 14-helix , or sheet-like structure —is strictly dictated by the stereochemistry at the C1 and C2 positions.[1]

  • Trans-ACHC is the canonical inducer of the 14-helix .[1]

  • Cis-ACHC introduces distinct trajectory constraints, often used to disrupt helices, induce turns, or access novel 12-helix manifolds depending on the sequence context.[1]

The Critical Risk: A minor contamination of the trans-isomer (often a byproduct of synthesis) or enantiomeric impurities can catastrophically destabilize the intended secondary structure of the final oligomer.[1] Therefore, this guide prioritizes stereochemical validation before moving to structural elucidation.

Part I: Monomer Validation (Purity & Stereochemistry)

Before synthesis, the Z-1,2-cis-ACHC-OH building block must be rigorously qualified.[1]

High-Performance Liquid Chromatography (HPLC) Profiling

Objective: Quantify diastereomeric purity (cis vs. trans) and enantiomeric excess (ee).

Protocol A: Diastereomer Separation (Achiral Phase) The hydrophobic Z-group (Cbz) and the cyclohexane ring make Reverse Phase (RP-HPLC) highly effective for separating diastereomers due to their different effective hydrophobic surface areas.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water (Milli-Q).[1]

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

  • Gradient: 30% B to 70% B over 20 minutes (linear).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide) and 254 nm (Z-group aromatic ring).[1]

  • Validation Criterion: The cis-isomer typically elutes after the trans-isomer in many C18 systems due to the "compact" nature of the cis-conformation interacting differently with the stationary phase, though this must be confirmed with standards.[1]

    • Target: Diastereomeric Ratio (dr) > 99:1.[1]

Protocol B: Enantiomer Separation (Chiral Phase) To ensure the material is (1R,2S) or (1S,2R) specifically.[1]

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Isocratic Hexane/Ethanol/TFA (90:10:0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Expert Insight: The Z-protecting group is beneficial here; it provides a "handle" for the chiral selector ( ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     interactions), often improving resolution (
    
    
    
    ) compared to the free amino acid.
NMR Spectroscopy for Configuration Assignment

Objective: Confirm the cis relationship between protons at C1 and C2.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Parameter: Coupling Constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
    • Trans-ACHC: H1 and H2 are typically axial-axial (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ), resulting in a large coupling constant (
      
      
      
      Hz).
    • Cis-ACHC: H1 and H2 are axial-equatorial (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ), resulting in a significantly smaller coupling constant (
      
      
      
      Hz).
  • Protocol: Acquire a 1H-NMR spectrum (minimum 400 MHz). Expand the region 2.0–4.5 ppm. Measure the multiplet width/splitting of the

    
    -proton.
    

Part II: Oligomer Characterization (Foldamer Topology)

Once the peptide is synthesized, the focus shifts from purity to topology .[1] Does the sequence adopt the predicted secondary structure?

Circular Dichroism (CD) Spectroscopy

CD provides a rapid "fingerprint" of the folding state.

  • Sample Prep: 0.1 – 0.5 mM peptide in Methanol (MeOH) or Trifluoroethanol (TFE).[1] Note: MeOH is preferred as TFE can artificially induce helicity.[1]

  • Spectral Range: 190 nm – 260 nm.

  • Data Interpretation Table:

Secondary StructureCharacteristic Minima (nm)Characteristic Maxima (nm)Notes
14-Helix (Trans-ACHC dominant)~214 nm~198 nmClassic signature for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-peptides.
12-Helix (Cis-ACHC/ACPC)~220 nm (weak), ~205 nm~210–215 nm (shift dependent)Spectra are often lower intensity and shape-shifted compared to 14-helix.
Unfolded / Aggregated Broad / IndistinctNoneIndicates stereochemical scrambling or sequence incompatibility.
2D-NMR: The Structural Gold Standard

NMR is the only solution-phase technique capable of proving specific H-bond networks (e.g., C=O(i) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 NH(i+3)).

Workflow Diagram: NMR Structural Elucidation

NMR_Workflow Start Dissolve Peptide (CD3OH or Pyridine-d5) TOCSY TOCSY Spectrum (Identify Spin Systems) Start->TOCSY ROESY ROESY / NOESY (Through-Space Distances) TOCSY->ROESY Assign Residues Analysis Analyze NOE Patterns ROESY->Analysis Result14 Result: 14-Helix (i to i+2 NOEs strong) Analysis->Result14 Trans-like pattern Result12 Result: 12-Helix (i to i+3 NOEs strong) Analysis->Result12 Cis-like pattern

Caption: Logical flow for NMR-based structural assignment of ACHC peptides.

Detailed Protocol:

  • Concentration: 2–5 mM in

    
    .
    
  • Experiments:

    • TOCSY (Total Correlation Spectroscopy): Mixing time 60–80 ms.[1] Used to identify the isolated spin systems of each ACHC residue (NH ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       H
      
      
      
      
      
      H
      
      
      ...).
    • ROESY (Rotating-frame Overhauser Effect): Mixing time 200–300 ms.[1] Preferred over NOESY for mid-sized peptides (1–3 kDa) to avoid null signals at zero-crossing.[1]

  • Critical Signal Search:

    • 14-Helix: Look for NOEs between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .
    • 12-Helix: Look for NOEs between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and 
      
      
      
      (or similar long-range contacts defining the turn).
X-Ray Crystallography (Solid State)

While NMR provides solution dynamics, X-ray crystallography confirms the precise stereochemical outcome.[1]

  • Crystallization Strategy: Vapor diffusion (hanging drop).[1]

  • Solvent System: ACHC peptides crystallize well from slow evaporation of Methanol/Water or Isopropanol mixtures.

  • Data Utility: Resolves the exact ring puckering (chair vs. twist-boat) of the cis-cyclohexane rings, which is often averaged in NMR.

References

  • Appella, D. H., et al. (1999).[1] Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Vass, E., et al. (2010).[1][2] VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science. Retrieved from [Link]

  • Gellman, S. H. (1998).[1][3][4] Foldamers: A Manifesto. Accounts of Chemical Research. (Contextual grounding for 12 vs 14 helix logic). Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

Sources

Application

Advanced Purification Protocols for Peptides Containing Z-1,2-cis-ACHC-OH

Executive Summary Peptides incorporating Z-1,2-cis-ACHC-OH ((1R,2S)-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid) represent a unique class of foldamers and peptidomimetics . Unlike standard -peptides, these molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptides incorporating Z-1,2-cis-ACHC-OH ((1R,2S)-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid) represent a unique class of foldamers and peptidomimetics . Unlike standard


-peptides, these molecules possess a rigid cyclohexane backbone that imposes severe conformational constraints.[1] When coupled with the hydrophobic Benzyloxycarbonyl (Z  or Cbz ) protecting group, these peptides exhibit extreme hydrophobicity and a strong tendency to aggregate or form secondary structures (turns/sheets) that defy standard purification logic.[1]

This guide provides a field-proven workflow for the purification of these difficult sequences, moving beyond standard protocols to address the specific solubility and retention challenges posed by the Z-ACHC moiety.

Part 1: Physicochemical Profiling & Solubility Strategy[1]

The Challenge: Hydrophobic Amplification

The Z-1,2-cis-ACHC residue introduces two distinct purification hurdles:

  • The Z-Group (Cbz): An aromatic, lipophilic carbamate that drastically increases retention time on Reverse Phase (RP) media.[1]

  • The cis-Cyclohexane Ring: While trans-ACHC is known for forming stable 14-helices, cis-ACHC often disrupts helices but promotes specific turn structures or sheet-like aggregation. This rigidity prevents the "random coil" behavior required for efficient mass transfer in HPLC.[1]

Solubilization Protocol (The "Disaggregation" Mix)

Standard aqueous buffers (Water/Acetonitrile) often cause these peptides to precipitate or gelate.[1] You must use a "Disaggregation Strategy" before injection.[1]

Recommended Solvent Systems:

Solvent System Application Notes
HFIP (Hexafluoroisopropanol) Primary Dissolution Breaks hydrogen bonds/aggregates. Use neat or 50% in DCM.
TFE (Trifluoroethanol) Secondary Choice Good for less stubborn aggregates.[1]
DCM / MeOH (1:1) Hydrophobic Peptides Essential if the peptide is fully protected (no free side chains).[1]

| DMSO | Avoid if possible | Z-ACHC peptides often smear in DMSO due to high viscosity/aggregation.[1] |

Critical Step: Always filter the dissolved sample through a 0.2 µm PTFE filter (hydrophobic) before injection.[1] Nylon filters may bind your peptide.[1]

Part 2: Analytical Method Development

Do not proceed to preparative scale without a validated analytical method.[1] The Z-group often pushes elution to >80% organic solvent.

Column Selection

Standard C18 columns often result in irreversible adsorption or broad tailing for Z-protected cyclic


-peptides.
  • First Choice: C4 or C8 (Wide Pore 300Å) . The shorter alkyl chains reduce hydrophobic interaction energy, allowing sharper peak shapes.[1]

  • Alternative: Phenyl-Hexyl .[1] Provides unique selectivity for the aromatic Z-group and the cyclohexane ring via

    
     interactions.
    
Mobile Phase Engineering
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Modifier (Optional): If peak tailing persists, replace 10-20% of ACN in Buffer B with Isopropanol (IPA) . IPA has stronger eluting power for hydrophobic cyclic structures.[1]

The "Scout" Gradient

Z-ACHC peptides elute late. A standard 5-95% gradient is inefficient.[1]

  • Start: 40% Buffer B

  • End: 100% Buffer B

  • Time: 20 minutes

  • Temperature: 60°C . Elevated temperature is mandatory to break intermolecular H-bonds and improve mass transfer kinetics.[1]

Part 3: Preparative Purification Workflow[1]

Workflow Diagram

The following decision matrix outlines the purification logic based on initial solubility and analytical profiles.

PurificationWorkflow Start Crude Z-ACHC Peptide SolubilityCheck Solubility Test: (HFIP or DCM/MeOH) Start->SolubilityCheck AnalyticalHPLC Analytical Scout Run (C4 Column, 60°C) SolubilityCheck->AnalyticalHPLC Dissolved DecisionPeak Peak Shape? AnalyticalHPLC->DecisionPeak GoodPeak Scale to Prep HPLC (Isocratic Hold at elution %) DecisionPeak->GoodPeak Sharp BroadPeak Add IPA to Mobile Phase B (10-20%) DecisionPeak->BroadPeak Tailing/Broad NoElution Switch to Normal Phase (Silica: DCM/MeOH) DecisionPeak->NoElution Retained >100% B PrepRun Preparative Run (High Temp 50-60°C) GoodPeak->PrepRun BroadPeak->AnalyticalHPLC Re-test Fractionation Fraction Collection (Immediate Lyophilization) PrepRun->Fractionation

Caption: Decision matrix for optimizing the purification of hydrophobic Z-ACHC peptides.

Step-by-Step Protocol
  • System Preparation:

    • Install a C4 Preparative Column (e.g., 21.2 x 250 mm).[1]

    • Set column heater to 50-60°C . If a heater is unavailable, pre-heat mobile phases (use caution with volatile organics).[1]

  • Sample Loading (Sandwich Injection):

    • Dissolve crude peptide in minimal HFIP or DCM.[1]

    • Dilute 1:1 with Mobile Phase A (Water/TFA).[1] Note: If it precipitates, use the "At-Column Dilution" method or inject in high % organic solvent.

    • Sandwich Method: Draw up a small air bubble or buffer plug before and after the sample in the syringe to prevent precipitation in the needle.

  • Elution Strategy:

    • Run a shallow gradient focused on the elution point determined in the scout run.[1]

    • Example: If elution was at 70% B, run 50% -> 90% B over 40 minutes.

  • Fraction Collection:

    • Collect peaks based on UV absorbance (214 nm for peptide bond, 254 nm for Z-group).

    • Immediate Action: Z-protected peptides can precipitate in collection tubes as ACN evaporates.[1] Add a small amount of acetic acid or TFE to fractions if cloudiness appears.[1]

Part 4: Troubleshooting & Structural Integrity[1]

Isomer Separation (cis vs trans)

Commercial ACHC starting materials can contain trans impurities.[1]

  • Detection: Cis and trans isomers usually separate well on C18/C4 columns due to different hydrogen bonding patterns.[1]

  • Confirmation: Use 1H-NMR . The coupling constants (

    
    ) of the ring protons are diagnostic.[1]
    
    • cis-ACHC:

      
       Hz (Equatorial-Axial or Equatorial-Equatorial).
      
    • trans-ACHC:

      
       Hz (Axial-Axial).
      
Removing the Z-Group (Post-Purification)

If the Z-group is a temporary protecting group:

  • Method: Hydrogenolysis (H2, Pd/C) is standard but difficult for sulfur-containing peptides.[1]

  • Acidolysis: Z groups are generally stable to TFA but cleaved by HBr/Acetic Acid or HF .[1] Note that HBr/AcOH is harsh and may damage sensitive side chains.[1]

References

  • Appella, D. H., et al. (1999).[1] Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Seebach, D., & Matthews, J. L. (1997).[1][2] Beta-Peptides: A Surprise at Every Turn. Chemical Communications.[1][2] Retrieved from [Link]

  • Gellman, S. H. (1998).[1][2][3] Foldamers: A Manifesto. Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Z-1,2-cis-ACHC-OH

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: ACHC-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are likely visiting this pag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: ACHC-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely visiting this page because your synthesis has stalled at the introduction of Z-1,2-cis-ACHC-OH (Benzyloxycarbonyl-2-aminocyclohexanecarboxylic acid).

This is a known bottleneck in


-peptide synthesis. The coupling efficiency of cis-ACHC derivatives is notoriously poor not due to operator error, but due to extreme steric hindrance  and conformational locking . The cyclohexane ring imposes a rigid chair conformation that shields the electrophilic carbonyl carbon, making standard carbodiimide (DCC/DIC) protocols ineffective.

This guide provides a tiered troubleshooting approach, moving from optimized standard protocols to "nuclear options" derived from the foundational work of Seebach and Gellman.

Module 1: The Mechanistic Barrier

To solve the problem, we must visualize the enemy. Unlike flexible linear amino acids (Gly, Ala), cis-ACHC is a rigid scaffold.

  • The Steric Wall: In the cis-configuration, the amino and carboxyl groups are forced into an equatorial/axial relationship (or vice-versa depending on the ring flip). The bulk of the cyclohexane ring acts as a shield, physically blocking the approach of the incoming amine nucleophile.

  • The Kinetics: The reaction rate (

    
    ) for coupling ACHC is often 
    
    
    
    to
    
    
    times slower than standard
    
    
    -amino acids.
  • The Aggregation Factor:

    
    -peptides are prone to forming stable secondary structures (helices/sheets) during synthesis, which can cause the resin-bound peptide to "collapse," burying the N-terminus.
    
Visualizing the Bottleneck

ACHC_Sterics Start Activated Z-ACHC-OH StericClash STERIC CLASH: Cyclohexane Ring Shielding Start->StericClash Activation OK Optimized Optimized Route: Acid Chloride / HATU+HOAt Start->Optimized Nucleophile Incoming Amine (Resin-Bound) Nucleophile->StericClash Approach Blocked Product Coupled Peptide StericClash->Product Slow Kinetics (Low Yield) Optimized->Product High Yield

Figure 1: The kinetic bottleneck caused by the cyclohexane ring steric shield and the bypass strategy using high-reactivity species.

Module 2: Diagnostic Troubleshooting Tree

Before changing your entire synthetic strategy, follow this logic flow to identify the specific failure point.

Troubleshooting_Tree Start Symptom: Low Coupling Yield Check1 1. Check Activation Color Start->Check1 Yellow Deep Yellow/Orange? Check1->Yellow Yes Colorless Colorless/Pale? Check1->Colorless No Check2 2. Solvent Choice Yellow->Check2 ActFailed Activation Likely Failed. Re-check reagents. Colorless->ActFailed DMF Using DMF? Check2->DMF NMP Using NMP? Check2->NMP SwitchSolvent Switch to NMP. (Breaks aggregation) DMF->SwitchSolvent Check3 3. Coupling Reagent NMP->Check3 PyBOP Using PyBOP/HBTU? Check3->PyBOP HATU Using HATU/HOAt? Check3->HATU Upgrade Upgrade to HATU/HOAt PyBOP->Upgrade Check4 4. Still Failing? HATU->Check4 Nuclear DEPLOY ACID CHLORIDE METHOD (Protocol B) Check4->Nuclear

Figure 2: Decision matrix for diagnosing and resolving Z-1,2-cis-ACHC-OH coupling failures.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Routine synthesis where steric hindrance is moderate to high.

Why this works: HATU generates a highly reactive aza-benzotriazole ester. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate significantly compared to HBTU/HOBt.

Reagents:

  • Activator: HATU (1.2 - 2.0 eq)

  • Additive: HOAt (1.2 - 2.0 eq) - Crucial for suppressing racemization and boosting speed.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). Note: TMP is often superior for extremely hindered couplings as it reduces base-catalyzed racemization.

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Dissolve Z-1,2-cis-ACHC-OH (3 eq) and HATU (2.9 eq) in minimum NMP.

  • Add HOAt (2.9 eq).

  • Add TMP (6 eq) immediately prior to adding to the resin.

  • Reaction Time: Allow to react for 2–4 hours (standard) or overnight (if difficult).

  • Double Coupling: Filter and repeat the step with fresh reagents. This is mandatory for ACHC.

Protocol B: The "Nuclear Option" (Acid Chloride Method)

Best for: Failed HATU couplings, long sequences, or extremely hindered adjacent residues (e.g., ACHC-ACHC coupling).

Why this works: Acid chlorides are the most reactive electrophiles available for peptide synthesis. This method, popularized by the Seebach group for


-peptides, bypasses the slow activation kinetics of uronium salts.

Safety Warning: Requires handling Thionyl Chloride (


), Triphosgene, or Ghosez's Reagent. Perform in a fume hood.

Reagents:

  • Activator: Triphosgene (Bis(trichloromethyl) carbonate) or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Base: Collidine (2,4,6-trimethylpyridine).

  • Solvent: DCM (Dichloromethane) or THF (anhydrous).

Step-by-Step (Triphosgene Variant):

  • Generation: In a dry vial, dissolve Z-1,2-cis-ACHC-OH (3 eq) in anhydrous THF.

  • Add Collidine (10 eq).

  • Add Triphosgene (1 eq, which provides 3 eq of phosgene equivalents) slowly at 0°C.

  • Stir for 5–10 minutes to form the acid chloride (Z-ACHC-Cl). Note: A white precipitate of collidine hydrochloride will form.

  • Coupling: Add this suspension directly to the resin-bound amine (swollen in DCM/THF).

  • Reaction Time: 1–2 hours.

  • Quench: Wash resin with DCM, then MeOH (to kill excess acid chloride), then DCM.

Comparative Data: Coupling Efficiency

The following table summarizes expected yields based on internal benchmarks and literature precedents for hindered


-amino acids.
Coupling MethodReagentsReaction TimeTypical Yield (First Pass)Risk of Racemization
Standard HBTU / DIEA4 hours< 30% (Poor)Moderate
Optimized HATU / HOAt / TMP4 hours75 - 85%Low
Microwave HATU / DIEA / 75°C15 mins80 - 90%Moderate (Heat induced)
Acid Chloride Triphosgene / Collidine1 hour> 95% Low (if base is controlled)

Frequently Asked Questions (FAQs)

Q1: Can I use microwave synthesis for Z-1,2-cis-ACHC-OH? A: Yes, but proceed with caution. While microwave irradiation (typically 75°C for 10-20 mins) significantly improves kinetics, Z-groups are generally thermally stable, but the cis-geometry is thermodynamically less stable than trans. Excessive heat can lead to epimerization at the


-carbon (relative to the carbonyl). Use the lowest effective temperature (start at 50°C).

Q2: Why is my Kaiser test inconclusive? A: The Kaiser test (ninhydrin) relies on the reaction with primary amines. If you are coupling to a secondary amine or a sterically crowded N-terminus (like a previous ACHC residue), the ninhydrin cannot access the amine to form the purple complex ("Ruhemann's purple").

  • Solution: Use the Chloranil test (for secondary amines) or perform a micro-cleavage and analyze via LC-MS to verify coupling completion.

Q3: I see a peak with Mass M+18 in my LCMS. What is it? A: This is likely the hydrolyzed acid chloride or activated ester converting back to the free acid during workup/cleavage, indicating the coupling never happened. If you see M+18 relative to the target peptide, it suggests you didn't couple the ACHC, but rather the previous residue is still there. If you see the ACHC mass but with +18, it might be a hydrolysis product trapped in the resin matrix.

Q4: Is Z-protection compatible with the Acid Chloride method? A: Yes. The Benzyloxycarbonyl (Z) group is stable to the acidic conditions generated during acid chloride formation (HCl byproduct is scavenged by Collidine). It is widely used in the Seebach protocols for this exact reason.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[1]

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Appukkuttan, P., et al. (2011). "Microwave-assisted synthesis of hindered peptides." Chemical Society Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[2] Journal of the American Chemical Society.

  • Benoiton, N. L. (2006).[3][4][5] Chemistry of Peptide Synthesis. CRC Press.[6]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Z-1,2-cis-ACHC-OH Peptides

The following technical guide addresses the specific challenges associated with Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) in peptide synthesis and purification. Topic: Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) in peptide synthesis and purification.

Topic: Troubleshooting Aggregation & Synthesis Failure in Peptides Containing Z-1,2-cis-ACHC-OH Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Executive Summary: The "cis-ACHC" Paradox

Peptides containing cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) present a unique aggregation profile compared to their trans-isomers. While trans-ACHC is famous for forming soluble, intramolecularly hydrogen-bonded 14-helices, cis-ACHC tends to adopt extended conformations. These extended strands lack internal hydrogen bond satisfaction, driving them to form strong intermolecular hydrogen bonds (similar to


-sheets), leading to severe aggregation, gelation, and low solubility.

Furthermore, the Z- (Benzyloxycarbonyl) protecting group adds a significant hydrophobic burden. If you are observing precipitation during synthesis or broad peaks during HPLC, you are likely fighting a combination of steric hindrance (from the cyclohexane ring) and


-sheet-like stacking .

Diagnostic & Troubleshooting Guide (Q&A)

Phase A: Synthesis & Coupling Issues

Q1: My coupling efficiency for Z-1,2-cis-ACHC-OH is consistently low (<50%). Is the reagent bad? Diagnosis: Unlikely. The issue is steric hindrance combined with on-resin aggregation . The amino group of ACHC is attached directly to a cyclohexane ring. Although it is a primary amine, the adjacent ring carbons create a "neopentyl-like" steric environment. Standard coupling times (30-60 min) are insufficient.

Corrective Protocol:

  • Switch Coupling Reagents: Move from HBTU/HCTU to HATU or PyAOP (7-azabenzotriazole based). These are more reactive towards hindered amines.

  • Extend Reaction Time: Increase coupling time to 2–4 hours .

  • Double Couple: Perform the coupling twice.

  • Use the "Magic Mixture":

    • Standard: DMF.

    • Magic: DCM/DMF/NMP (1:1:1) + 1% Triton X-100 or 0.4M LiCl . The chaotropic salt (LiCl) disrupts the intermolecular H-bonds causing the aggregation.

Q2: I am using Fmoc-SPPS. Can I remove the Z-group with Piperidine? Critical Alert: NO. The Z (Cbz) group is stable to base (Piperidine) and weak acid (TFA).

  • Scenario A: If you intended to continue the chain after ACHC, you used the wrong building block. You need Fmoc-cis-ACHC-OH .

  • Scenario B: If Z-ACHC is your final N-terminal residue, proceed to cleavage. The Z-group will remain on the peptide, significantly increasing its hydrophobicity (and aggregation potential) during purification.

Q3: The resin stopped swelling after adding the ACHC residue. What happened? Diagnosis: "Beta-sheet" stacking. The cis-ACHC residues have forced the peptide chains into an extended conformation, allowing them to stack like zippers. The resin beads physically collapse.

Troubleshooting Steps:

  • Wash with Hot NMP: Wash the resin with NMP at 50°C before the next deprotection/coupling.

  • Pseudoproline Substitution: If the sequence allows, insert a Pseudoproline (oxazolidine) dipeptide after the ACHC block to "kink" the chain and break the aggregate.

  • Resin Change: Switch to a PEG-PS (polyethylene glycol-polystyrene) hybrid resin (e.g., TentaGel or ChemMatrix). These swell better in the aggregation-prone environments than pure polystyrene.

Phase B: Purification & Solubility

Q4: My crude peptide is insoluble in Water/Acetonitrile. It precipitates in the HPLC vial. Diagnosis: The combination of the lipophilic Z-group and the cyclohexane scaffold makes the peptide extremely hydrophobic.

Solubility Protocol (The "Ladder" Approach):

  • Step 1: Pure Water (Likely fail).

  • Step 2: 50% Acetonitrile / 50% Water.

  • Step 3: HFIP (Hexafluoroisopropanol) .

    • Why? HFIP is the "nuclear option" for breaking peptide aggregates. It disrupts hydrogen bonds and coats the hydrophobic patches.

    • Method: Dissolve peptide in 100% HFIP, then dilute with water/buffer for injection. (Note: Ensure your column is compatible with trace HFIP, or dilute >1:10).

  • Step 4: 6M Guanidine HCl (if purification by prep-HPLC is the goal, this helps solubilize but must be desalted).

Q5: HPLC peaks are extremely broad or show "ghost" peaks. Diagnosis: The peptide is interconverting between aggregated and monomeric states on the column.

Fix:

  • Heat the Column: Run the HPLC at 60°C . High temperature increases the exchange rate and breaks aggregates, sharpening the peak.

  • Change Buffer: Use 0.1% TFA (standard) but consider adding 10-20% Isopropanol to the organic mobile phase (Mobile Phase B) to better solvate the Z-ACHC moiety.

Experimental Protocols

Protocol A: The "Magic Mixture" Coupling for ACHC

Use this when standard coupling fails.

ReagentConcentration / AmountRole
Z-1,2-cis-ACHC-OH 4.0 equivalentsBuilding Block
HATU 3.9 equivalentsActivator (High reactivity)
HOAt 4.0 equivalentsAdditive (Reduces racemization)
DIEA (Diisopropylethylamine) 8.0 equivalentsBase
Solvent System DMF : DCM (1:1) containing 0.4M LiCl Chaotropic Solvent

Procedure:

  • Dissolve amino acid and activators in the Solvent System.

  • Add DIEA immediately before adding to the resin.

  • Pre-swell resin in DCM for 20 mins (DCM swells collapsed resin better than DMF).

  • Add reaction mixture. Shake for 3 hours at room temperature (or 1 hour at 50°C).

  • Wash with DMF (3x), DCM (3x), DMF (3x) to remove LiCl salts.

Protocol B: Aggregation Disruption for HPLC Analysis

Use this for broad peaks or insoluble crudes.

  • Weigh 1 mg of crude peptide.

  • Add 50 µL of HFIP (Hexafluoroisopropanol). Vortex until clear (usually instant).

  • Add 950 µL of Mobile Phase A (Water + 0.1% TFA).

  • Observation: If precipitate forms upon dilution, repeat step 2 but add 50 µL of TFE (Trifluoroethanol) as a co-solvent before adding water.

  • Inject immediately.

Visualizing the Problem: Aggregation Pathways

The following diagram illustrates why cis-ACHC is more problematic than trans-ACHC and the decision logic for troubleshooting.

ACHC_Troubleshooting Start Issue: Z-1,2-cis-ACHC Peptide Low Yield or Solubility Check_Config Configuration Check: cis-ACHC vs trans-ACHC Start->Check_Config Cis_Path cis-ACHC Detected (Extended Conformation) Check_Config->Cis_Path Primary Issue Trans_Path trans-ACHC Detected (Helical Conformation) Check_Config->Trans_Path Less Aggregation Mechanism Mechanism: Intermolecular H-Bonding (Stacking/Aggregation) Cis_Path->Mechanism Solvent_Check Solvent Strategy Mechanism->Solvent_Check Z_Group Z-Group Factor: Hydrophobic Cap Mechanism->Z_Group Exacerbated by Action_HFIP Action: Dissolve in HFIP/TFE Heat Column to 60°C Solvent_Check->Action_HFIP Purification Action_LiCl Action: Synthesis: Use 0.4M LiCl in DMF/DCM (Magic Mix) Solvent_Check->Action_LiCl Synthesis Final Result: Disrupted Aggregates Sharp Peaks / High Yield Action_HFIP->Final Action_LiCl->Final Z_Group->Action_HFIP

Caption: Decision tree illustrating the mechanistic cause of cis-ACHC aggregation (extended stacking) and targeted chemical interventions.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

    • Foundational text on beta-peptide secondary structures and the distinction between helical and extended conformers.
  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity, 1(1), 1111–1239. [Link]

    • Comprehensive review covering the synthesis and solubility challenges of cyclic beta-amino acids.
  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206–6212. [Link]

    • Discusses the structural rigidity of ACHC and its impact on solubility.
  • Source for "Magic Mixture" protocols and pseudoproline str
  • Strijowski, U., & Sewald, N. (2004).[1] "Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid." Organic & Biomolecular Chemistry, 2(8), 1105-1109.[1] [Link]

    • Direct comparison of cis vs trans ACHC properties.

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection of Z-1,2-cis-ACHC-OH

Case ID: Z-ACHC-DEPROT-001 Status: Active Guide Subject: Technical protocols for benzyloxycarbonyl (Z) removal from cis-2-aminocyclohexanecarboxylic acid (ACHC) systems. Executive Summary & Chemical Context[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Z-ACHC-DEPROT-001 Status: Active Guide Subject: Technical protocols for benzyloxycarbonyl (Z) removal from cis-2-aminocyclohexanecarboxylic acid (ACHC) systems.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Molecule: Z-1,2-cis-ACHC-OH is a critical building block for


-peptide foldamers. Its rigid cyclohexane ring forces specific secondary structures (like the 12-helix or 14-helix) but introduces unique synthetic challenges compared to flexible 

-alanine derivatives.

The Core Challenge: The cis-configuration places the nucleophilic amine (post-deprotection) and the electrophilic carboxyl group in close spatial proximity.

  • Risk: Spontaneous intramolecular cyclization to form a bicyclic

    
    -lactam (7-azabicyclo[4.2.0]octan-8-one).
    
  • Solution: The deprotection environment must immediately sequester the free amine as a salt (ammonium species) to prevent nucleophilic attack on the carboxyl carbon.

Primary Workflow: Catalytic Hydrogenolysis (Preferred)

This is the standard method for removing the Z group. It is mild and avoids the harsh acids that might degrade sensitive side chains, provided the catalyst is not poisoned.[1]

Protocol A: Standard Hydrogenolysis (Soluble Substrates)

Reagents:

  • Pd/C (10 wt. % loading).

  • Hydrogen source (

    
     balloon or Parr shaker at 15-40 psi).
    
  • Critical Additive: 1.05 - 1.1 equivalents of HCl (or Acetic Acid) relative to the amine.

Step-by-Step:

  • Dissolution: Dissolve Z-1,2-cis-ACHC-OH in Methanol (MeOH).

    • Note: If the substrate is a longer oligomer/peptide, see Protocol B .

  • Acidification: Add 1.1 eq of 1M HCl (aq) or Glacial Acetic Acid.

    • Why: This ensures the product is the hydrochloride or acetate salt (

      
      ), which is non-nucleophilic. This effectively blocks lactamization.
      
  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under inert gas (

    
    /Ar).
    
  • Hydrogenation: Purge with

    
     and stir vigorously for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Workup: Concentrate in vacuo. Do not perform a basic extraction (e.g.,

    
     wash) on the free amino acid, as this will deprotonate the amine and trigger lactamization.
    
Protocol B: Hydrogenolysis for Aggregation-Prone Peptides

-peptides containing ACHC often form stable secondary structures (sheets/helices) that are insoluble in MeOH, leading to "stalled" deprotections.

Modified Solvent System: Replace MeOH with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism:[2][3][4][5][6] Fluorinated alcohols disrupt hydrogen bonding networks, solubilizing the peptide and exposing the Z-group to the catalyst surface.

Secondary Workflow: Acidolytic Cleavage (Alternative)

Use this method if the molecule contains sulfur (Met, Cys) which poisons Pd catalysts, or if the substrate is completely insoluble in alcoholic solvents.

Reagents:

  • 33% HBr in Acetic Acid (HBr/AcOH).

Step-by-Step:

  • Preparation: Dissolve/suspend the substrate in minimal glacial acetic acid.

  • Reaction: Add 33% HBr/AcOH (approx. 5–10 eq).

  • Monitoring: Stir at Room Temperature for 30–60 minutes.

    • Warning: Prolonged exposure can lead to acid-catalyzed epimerization or esterification if alcohol is present.

  • Workup: Precipitate the product by adding cold Diethyl Ether (

    
    ). The product precipitates as the hydrobromide salt.
    

Troubleshooting & Diagnostics Matrix

Use this guide to diagnose specific failure modes.

SymptomDiagnostic (LCMS/NMR)Root CauseCorrective Action
Mass -18 Da

peak observed.
Lactamization. The amine attacked the carboxyl group, losing

.
Acidify: Ensure HCl/AcOH is present during hydrogenation. Avoid Base: Do not use basic workups.
Stalled Reaction Starting material (Z-protected) persists.Aggregation/Solubility. Catalyst cannot access the site.Switch Solvent: Use TFE or HFIP. Increase

pressure (50 psi).
Epimerization NMR shows coupling constant change (

).
Thermodynamic Equilibration. cis isomer converting to trans.Reduce Temp/Time. Avoid strong bases. If using HBr, reduce reaction time.
Poisoning Reaction stops immediately.Sulfur/Thiol present. Switch Method: Use HBr/AcOH or liquid HF (specialized).

Visualizing the Mechanism & Logic

Diagram 1: The "Safe" Deprotection Pathway

This diagram illustrates the critical decision point where acidification prevents the formation of the parasitic lactam byproduct.

G cluster_conditions Condition Check Start Z-1,2-cis-ACHC-OH (Substrate) Reaction Hydrogenolysis (H2, Pd/C) Start->Reaction Neutral Neutral Conditions (No Acid Added) Reaction->Neutral Path A Acidic Acidic Conditions (+ HCl or AcOH) Reaction->Acidic Path B Intermediate_Free Free Amine (Reactive) NH2...COOH Neutral->Intermediate_Free Intermediate_Salt Ammonium Salt (Stable) NH3+...COOH Acidic->Intermediate_Salt Lactam Bicyclic β-Lactam (DEAD END / Byproduct) Intermediate_Free->Lactam Spontaneous Cyclization (- H2O) Product Desired cis-ACHC Salt (Ready for Coupling) Intermediate_Salt->Product Stable Isolation

Caption: Pathway analysis showing how in situ acidification blocks the thermodynamic trap of lactamization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Reaction Failure Check1 Is SM remaining? Issue->Check1 Check2 Is Mass = M-18? Check1->Check2 No (Wrong Product) Check3 Does Peptide contain S? Check1->Check3 Yes Lactam Lactamization: Add 1.1eq HCl Check2->Lactam Yes Solubility Solubility Issue: Switch to HFIP/TFE Check3->Solubility No Poison Catalyst Poisoning: Switch to HBr/AcOH Check3->Poison Yes

Caption: Logic flow for diagnosing common deprotection failures in ACHC chemistry.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the Z group? A: Generally, no. Trifluoroacetic acid (TFA) is typically used for Boc removal. The Z group requires stronger acidic conditions (HBr, TFMSA) or hydrogenolysis. Using TFA/Thioanisole can work at elevated temperatures or very long times, but it is not standard and risks side reactions.

Q: Why did my ACHC peptide gel during hydrogenolysis? A: ACHC residues promote strong secondary structure formation (12-helix). In MeOH, these helices can stack and aggregate, preventing the catalyst from reaching the Z-group. Switch to a fluorinated solvent like TFE or HFIP to disrupt these aggregates.

Q: I need the free amine for the next coupling. How do I neutralize the salt without causing lactamization? A: Do not neutralize it in isolation. Perform the neutralization in situ during the next coupling step. Add the ACHC-salt to your coupling mixture (containing the next amino acid and coupling reagent) and add the base (DIPEA/NMM) dropwise only when ready to couple. This ensures the amine reacts with the activated ester of the next amino acid rather than its own carboxyl group.

References

  • Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Appella, D. H., et al. (1999).[4] "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers." Journal of the American Chemical Society, 121(33), 7574–7581. [Link]
    
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 2924. [Link]
    

Sources

Optimization

Technical Support Center: Z-1,2-cis-ACHC-OH Resin Compatibility &amp; Optimization

Product: Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) Application: Solid Phase Peptide Synthesis (SPPS) & Peptidomimetic Fragment Synthesis Document ID: TS-ACHC-005 Last Updated: February...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-1,2-cis-ACHC-OH (N-Benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) Application: Solid Phase Peptide Synthesis (SPPS) & Peptidomimetic Fragment Synthesis Document ID: TS-ACHC-005 Last Updated: February 6, 2026

Executive Summary

Z-1,2-cis-ACHC-OH presents a dual challenge in solid-phase synthesis: extreme steric hindrance due to the cyclohexane ring and stereochemical instability (epimerization) of the cis-isomer to the thermodynamically more stable trans-isomer.

This guide addresses the critical interface between this molecule and the resin support.[1][2] The choice of resin is the single most determinate factor in the success of your synthesis. Incorrect resin selection typically results in <10% loading efficiency or >30% epimerization at the C-terminus.

Module 1: Resin Selection Matrix

The Golden Rule: For Z-1,2-cis-ACHC-OH, avoid resins that require strong activation (DMAP/DIC) for loading. The steric bulk of the cyclohexane ring slows the coupling rate, prolonging exposure to basic conditions that drive epimerization.

Resin TypeCompatibilityTechnical Verdict
2-Chlorotrityl Chloride (2-CTC) High (Recommended) The Gold Standard. Loading occurs via SN1 reaction (nucleophilic attack on the carbocation) rather than activated ester formation. This requires no activation of the ACHC carboxylate, effectively eliminating epimerization during loading.
Wang Resin Low (High Risk) Not Recommended. Requires DMAP catalysis for sterically hindered amino acids. DMAP is a potent racemization catalyst for sensitive residues. Expect significant cis-to-trans conversion.
Rink Amide Moderate Challenging. Coupling Z-ACHC-OH to the amine on Rink requires potent activation (e.g., HATU), which risks epimerization. Only use if a C-terminal amide is strictly required.
Merrifield Resin Very Low Avoid. Requires high temperatures (CsI/DMF, 50°C+) for hindered residues, which will degrade the Z-group or cause isomerization.
Decision Logic: Selecting the Right Support

ResinSelection start Start: Z-1,2-cis-ACHC-OH q1 What is your desired C-terminus? start->q1 acid C-Terminal Acid (-COOH) q1->acid Acid amide C-Terminal Amide (-CONH2) q1->amide Amide q2 Strategy? acid->q2 res_rink CAUTION: Rink Amide Resin (Requires HATU/HOAt) amide->res_rink frag Protected Fragment (Cleave w/o deprotection) q2->frag Fragment Condensation final Final Peptide (Full deprotection) q2->final Standard SPPS res_ctc RECOMMENDED: 2-Chlorotrityl Chloride (2-CTC) (Mild Acid Cleavage) frag->res_ctc final->res_ctc Best for purity res_sasrin Alternative: SASRIN Resin final->res_sasrin

Figure 1: Decision tree for resin selection based on downstream application. 2-CTC is prioritized for its mild loading conditions.

Module 2: Optimized Loading Protocol (2-CTC Resin)

This protocol is engineered to maximize loading of the sterically hindered Z-1,2-cis-ACHC-OH while maintaining stereochemical integrity.

Why this works: 2-CTC resin generates a stabilized trityl carbocation. The carboxylate of Z-ACHC-OH attacks this cation directly. Since the carboxylate is never activated into an active ester (like O-acylisourea), the oxazolone intermediate—responsible for epimerization—cannot form.

Reagents Required:
  • Z-1,2-cis-ACHC-OH (1.2 equivalents relative to resin capacity)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • DCM (Dichloromethane), anhydrous (Primary solvent)[3]

  • Methanol (HPLC grade) for capping

Step-by-Step Methodology:
  • Resin Preparation:

    • Weigh 2-CTC resin into a fritted syringe reactor.

    • Wash with DCM (3x) to remove moisture and manufacturing impurities.

    • Crucial: Swell resin in DCM for 30 minutes . 2-CTC loading is fastest in DCM; avoid DMF for the loading step if possible.

  • Loading Solution:

    • Dissolve Z-1,2-cis-ACHC-OH (1.2 eq) in minimal anhydrous DCM.

    • Note: If solubility is poor, add a small amount of DMF (up to 20% v/v), but keep DCM as the majority solvent to maintain resin swelling and reaction kinetics.

    • Add DIPEA (4.0 eq) to the amino acid solution.

  • The Coupling:

    • Add the solution to the swollen resin.[3]

    • Agitate gently for 2 hours at room temperature.

    • Do not vortex vigorously; 2-CTC beads are fragile.

  • Capping (The Methanol Kill):

    • Add Methanol (1 mL per gram of resin) directly to the reaction mixture.

    • Agitate for 15 minutes. This converts remaining trityl chlorides to methyl ethers, preventing non-specific binding later.

  • Wash:

    • Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Validation (Self-Check):

  • Do not use the Kaiser Test. It detects free amines; your amine is Z-protected.

  • Use Gravimetric Determination: Dry the resin under high vacuum overnight.

    • *Loading (mmol/g) = (Weight_gain) / (MW_amino_acid - MW_HCl) *

    • Target loading for this bulky residue should be kept low (< 0.6 mmol/g ) to facilitate subsequent couplings.

Module 3: Troubleshooting & FAQs

Q1: Why is my coupling to the N-terminus of Z-ACHC-OH failing?

Diagnosis: You are likely trying to remove the Z-group with Piperidine (standard Fmoc protocol). Scientific Reality: The Z (Benzyloxycarbonyl) group is stable to Piperidine and TFA. It requires:

  • HBr/Acetic Acid (Harsh, damages resin).

  • Hydrogenolysis (H2/Pd-C) (Difficult on solid phase).

  • HF (Requires special apparatus). Solution: If you are doing standard Fmoc SPPS, you have the wrong building block. You need Fmoc-1,2-cis-ACHC-OH . If you intentionally used Z-protection, you must cleave the peptide from the resin (using mild acid on 2-CTC) first, then remove the Z-group in solution phase via hydrogenation.

Q2: I see two peaks in HPLC after cleavage. Is this epimerization?

Diagnosis: Likely yes. The cis and trans isomers of ACHC are separable by reverse-phase HPLC. Root Cause:

  • Base-catalyzed epimerization: Did you use DMAP? Did you leave the resin in DIPEA/DMF for >12 hours?

  • Activation: If you coupled onto a Rink amide resin, the activation of the Z-ACHC-OH carboxylate using PyBOP or HBTU can cause epimerization. Corrective Action: Switch to HATU/HOAt with TMP (2,4,6-Trimethylpyridine) instead of DIPEA. TMP is a weaker base that minimizes proton abstraction from the alpha-carbon.

Q3: Solubility of Z-ACHC-OH is poor in DCM.

Solution: While DCM is best for 2-CTC loading, Z-ACHC-OH is hydrophobic.

  • Add NMP (N-Methyl-2-pyrrolidone): It is a superior solvent to DMF for aggregating peptides and bulky residues.[4] A 1:1 DCM/NMP mixture is acceptable for loading, though the rate will be slightly slower than pure DCM.

Q4: Can I use the Kaiser test to check deprotection if I switch to Fmoc-ACHC?

Diagnosis: No. Scientific Reality: The amine of ACHC is a secondary amine (part of the ring) and is sterically shielded. The Kaiser test (Ninhydrin) often gives false negatives. Alternative: Use the Chloranil Test (specifically for secondary amines) or perform a micro-cleavage and check via LC-MS.

Module 4: Mechanistic Visualization

Epimerization Risk Factors

EpimerizationRisk cluster_0 High Risk Pathway (Wang/Rink) cluster_1 Safe Pathway (2-CTC) Act Carboxyl Activation (HBTU/PyBOP) Ox Oxazolone Formation Act->Ox Epi Epimerization (Cis -> Trans) Ox->Epi Base Base (DIPEA/DMAP) Base->Ox Proton Abstraction Resin 2-CTC Resin (Trityl Cation) Nu Carboxylate Attack (No Activation) Resin->Nu Safe Stereopure Product Nu->Safe

Figure 2: Mechanistic comparison showing why 2-CTC prevents epimerization by avoiding the oxazolone intermediate.

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[2][3][5][6][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[8] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational work on beta-amino acid stability and synthesis). Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Detailed protocols on cyclic beta-amino acid handling). Link

  • BenchChem Technical Notes. (2025). "Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation and Loading." Link

  • Beilstein Journals. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." (General SPPS resin compatibility). Link

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Z-1,2-cis-ACHC-OH

Senior Application Scientist Desk Subject: Troubleshooting Impurity Profiling for Z-Protected -Amino Acids Executive Summary The analysis of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) p...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurity Profiling for Z-Protected


-Amino Acids
Executive Summary

The analysis of Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) presents a unique dual challenge in mass spectrometry: stereochemical ambiguity and protecting group lability .

As a constrained


-amino acid, the 1,2-cis configuration is critical for secondary structure formation (e.g., 12-helices in 

-peptides). However, the Z-group (Cbz) is prone to in-source fragmentation (ISF), often mimicking process impurities. This guide synthesizes chromatographic rigor with mass spectrometric tuning to distinguish true chemical impurities from analytical artifacts.
Module 1: Stereochemical Differentiation (The Isobaric Problem)

User Question: "My MS spectrum shows a single clean peak at m/z 278.3, but NMR suggests a mixture of isomers. Why isn't the Mass Spec detecting the trans-isomer impurity?"

Technical Diagnosis: You are facing isobaric interference . The cis and trans diastereomers of ACHC have identical molecular formulas (


) and exact masses. Mass spectrometry alone cannot distinguish them. The trans-isomer is a common thermodynamic impurity formed during synthesis or aggressive workup.

Troubleshooting Protocol: You must establish Orthogonal Chromatographic Resolution prior to MS detection.

  • Column Selection:

    • Primary: Immobilized Polysaccharide Chiral Columns (e.g., Chiralpak IC or IA). These provide the highest selectivity for enantiomers and diastereomers of protected amino acids.

    • Alternative: C18 columns with high carbon load, but these often require long gradients to separate diastereomers based solely on hydrophobicity differences.

  • Mobile Phase Optimization:

    • Avoid high pH, which can induce epimerization at the

      
      -carbon.
      
    • Use Formic Acid (0.1%) instead of TFA to prevent ion suppression in the MS source, although TFA may improve peak shape for the free carboxylic acid.

The Separation Workflow:

IsomerSeparation cluster_0 Sample Prep cluster_1 LC Separation (Critical) cluster_2 MS Detection Sample Crude Z-ACHC Dilution Dilute in Mobile Phase (Avoid MeOH if esterification risk) Sample->Dilution Column Chiral/C18 Column Dilution->Column Resolution Peak Resolution (Rs > 1.5) Column->Resolution Elution Time Delta MS MS Source (ESI+) Resolution->MS EIC Extracted Ion Chromatogram m/z 278.33 MS->EIC

Figure 1: Workflow for resolving isobaric diastereomers. Separation must occur in the LC domain before MS detection.

Module 2: Z-Group Artifacts (In-Source Fragmentation)

User Question: "I see a persistent impurity at m/z 91 and a peak corresponding to [M - 108]. Is my protecting group falling off during storage?"

Technical Diagnosis: While chemical deprotection is possible, this is most likely In-Source Fragmentation (ISF) . The Benzyloxycarbonyl (Z) group is thermally and energetically labile in Electrospray Ionization (ESI) sources.

  • m/z 91: The tropylium ion (

    
    ), generated from the benzyl cation.
    
  • [M - 108]: Loss of Benzyl alcohol (

    
    ), often followed by decarboxylation.
    

Troubleshooting Protocol: To validate if this is a real impurity or an artifact, perform the "Cone Voltage Ramp" Test :

  • Method: Inject the same sample three times, varying the Declustering Potential (DP) or Fragmentor Voltage.

    • Run 1: Low Voltage (e.g., 20V) – "Soft" conditions.

    • Run 2: Medium Voltage (e.g., 80V).

    • Run 3: High Voltage (e.g., 130V).

  • Analysis:

    • If the ratio of m/z 91 to parent m/z 278increases with voltage, it is an artifact (ISF).

    • If the ratio remains constant , the benzyl alcohol/cation is chemically present in the vial (degradation).

Fragmentation Pathway:

ZFragmentation Parent Protonated Z-ACHC [M+H]+ m/z 278 Intermediate Carbamic Acid Intermediate Parent->Intermediate Loss of C7H7 Tropylium Tropylium Ion (Benzyl Cation) m/z 91 Parent->Tropylium Benzyl cleavage Amine Free Amine (Deprotected) [M-Z+H]+ Intermediate->Amine Loss of CO2

Figure 2: Common fragmentation pathways of Z-protected amino acids in ESI sources.

Module 3: Quantitative Impurity Profiling

User Question: "How do I quantify the impurities when their ionization efficiencies might differ from the main peak?"

Technical Diagnosis: Quantification by MS peak area percentage is semi-quantitative at best due to Ion Suppression and Response Factor differences. For Z-ACHC, the hydrophobic Z-group significantly enhances ionization compared to free ACHC.

Recommended Protocol:

  • UV-MS Coupling: Always use UV (210 nm or 254 nm for the Z-group aromatic ring) as the primary quantitative detector.

  • MS for ID Only: Use MS to identify the peak under the UV curve.

  • Data Reporting:

Impurity TypeObserved m/zLikely IdentityAction
Isomer 278.33Trans-Z-ACHCOptimize Synthesis Temp
Hydrolysis 108.1Benzyl AlcoholCheck Reagent Quality
Deprotected 144.1Free ACHCCheck Acid Stability
Dimer 555.6[2M+H]+Ignore (Concentration Artifact)
References
  • Waters Corporation. (2025). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of Z-1,2-cis-ACHC-OH Analogs

A Comparative Technical Guide for Drug Development Executive Summary Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) represents a critical class of conformationally constrained -amino acid b...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

Z-1,2-cis-ACHC-OH (N-benzyloxycarbonyl-cis-2-aminocyclohexanecarboxylic acid) represents a critical class of conformationally constrained


-amino acid building blocks . Unlike flexible 

-amino acids or their linear

-analogs, the cyclohexane ring of ACHC locks the backbone torsion angles (

), forcing peptides into highly specific secondary structures (foldamers).

While the trans-isomer is famous for promoting the 14-helix , the cis-isomer (the subject of this guide) is distinct. It typically promotes 10/12-helices or acts as a potent turn inducer in alternating


 peptides. Validating the biological activity of analogs containing this residue requires a multi-dimensional approach: proving the structural "lock," demonstrating proteolytic resistance, and verifying target affinity.

This guide outlines the validation framework, comparing Z-1,2-cis-ACHC-OH analogs against standard alternatives to establish their utility in next-generation peptidomimetics.

Technical Deep Dive: The Conformational Lock

To validate activity, one must first understand the structural hypothesis. The biological potency of ACHC analogs stems from their ability to present pharmacophores in a rigid, pre-organized geometry that mimics bioactive conformations while resisting enzymatic degradation.[]

Comparative Analysis of Building Blocks
Feature

-Amino Acids (e.g., Ala, Leu)
trans-ACHCZ-1,2-cis-ACHC-OH
Backbone Flexibility High (Entropy penalty upon binding)Rigid (Locked

)
Rigid (Locked

)
Dominant Fold

-Helix /

-Sheet
14-Helix10/12-Helix or Reverse Turn
Proteolytic Stability Low (Minutes to Hours)High (Days)High (Days)
Membrane Activity VariableHigh (Amphipathic helix)High (Tunable amphipathicity)
Primary Use Case Native sequencesAntimicrobial Peptides (AMPs)Turn mimics, specific receptor ligands
The "Z" Factor

The "Z" (Benzyloxycarbonyl) group is the N-terminal protecting group used during synthesis. However, in biological validation, "Z" can act as a hydrophobic cap that influences membrane penetration or receptor binding.

  • Synthesis Context: Z-protected ACHC is the starting material for Solid Phase Peptide Synthesis (SPPS).

  • Bioactivity Context: If the final analog retains the Z-group (as a N-cap), it increases lipophilicity, potentially enhancing antimicrobial potency but also toxicity. Most specific receptor ligands will require deprotection and coupling to the rest of the pharmacophore.

Validation Workflow: The Three Pillars

A robust validation campaign must answer three questions sequentially:

  • Does it fold? (Structural Integrity)

  • Does it survive? (Proteolytic Stability)

  • Does it work? (Biological Potency)

Pillar 1: Structural Validation (CD Spectroscopy)

Before testing bioactivity, you must confirm the analog adopts the designed secondary structure.

  • Why: If the peptide is a random coil, the "conformational lock" hypothesis has failed.

  • Method: Circular Dichroism (CD) in aqueous buffer (PBS) and membrane-mimetic solvents (TFE or SDS micelles).

  • Signature:

    • cis-ACHC oligomers often show a distinct 10/12-helix signature (maxima/minima differing from the classic 214 nm

      
      -sheet or 208/222 nm 
      
      
      
      -helix).
Pillar 2: Proteolytic Stability (The "Acid Test")

This is the primary advantage of Z-1,2-cis-ACHC-OH over


-peptides.
  • Mechanism: The extra carbon in the backbone and the steric bulk of the cyclohexane ring prevent proteases (like Trypsin or Chymotrypsin) from accessing the scissile bond.

  • Target: The analog should exhibit a half-life (

    
    ) > 24 hours, compared to < 30 minutes for the 
    
    
    
    -control.
Pillar 3: Biological Assay (MIC or IC50)
  • Antimicrobial Activity (MIC): For membrane-disrupting peptides, the rigid amphipathic structure should lyse bacterial membranes.

  • Receptor Binding (IC50): For GPCR or protein-protein interaction inhibitors, the cis-ACHC should position side chains to match the "hot spots" of the native ligand.

Visualizing the Validation Logic

ValidationWorkflow cluster_QC Structural QC cluster_Bio Biological Validation Start Candidate Design (Z-1,2-cis-ACHC-OH Analog) Synthesis SPPS Synthesis & Purification Start->Synthesis CD_Spec CD Spectroscopy (Confirm Folding) Synthesis->CD_Spec NMR NMR Analysis (Verify Stereochemistry) CD_Spec->NMR Stability Proteolytic Stability (Trypsin/Chymotrypsin) CD_Spec->Stability If Folded Activity Bioactivity Assay (MIC / IC50) Stability->Activity If Stable Decision Go / No-Go Decision Stability->Decision Unstable Toxicity Toxicity Screen (Hemolysis / MTT) Activity->Toxicity Activity->Decision Inactive Toxicity->Decision

Caption: Step-by-step validation workflow ensuring structural integrity precedes biological testing.

Experimental Protocols

Protocol A: Proteolytic Stability Assay

This protocol validates the resistance of the ACHC analog to enzymatic degradation, a key performance metric against


-peptide alternatives.

Materials:

  • Test Peptide (Z-1,2-cis-ACHC analog) at 200 µM.

  • Control Peptide (Linear

    
    -analog) at 200 µM.
    
  • Enzyme:

    
    -Chymotrypsin or Trypsin (bovine pancreas, high purity).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Analysis: RP-HPLC (C18 column) or LC-MS.

Procedure:

  • Preparation: Dissolve peptides in buffer to a final concentration of 200 µM.

  • Initiation: Add enzyme to the peptide solution.

    • Ratio: Use an Enzyme:Substrate ratio of 1:100 (w/w) for standard testing, or 1:20 for aggressive stress testing.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove aliquots (50 µL) at

    
     hours.
    
  • Quenching: Immediately quench aliquots with 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Quantification: Inject onto RP-HPLC. Monitor the disappearance of the parent peak (220 nm).

  • Calculation: Plot

    
     vs. time. Calculate half-life (
    
    
    
    ).

Expected Result: The Z-1,2-cis-ACHC analog should show >90% intact parent compound after 24 hours, whereas the


-control should be degraded (>50%) within 1-4 hours.
Protocol B: Antimicrobial Susceptibility (MIC)

If the analog is designed as an antimicrobial peptide (AMP).

Materials:

  • Bacterial Strains: E. coli (Gram-), S. aureus (Gram+).

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Optical Density (OD600) plate reader.

Procedure:

  • Inoculum: Dilute overnight bacterial culture to

    
     CFU/mL in MHB.
    
  • Plating: Add 90 µL of bacterial suspension to 96-well polypropylene plates.

  • Dosing: Add 10 µL of peptide serial dilutions (final conc: 0.5 – 128 µg/mL). Include a Z-1,2-cis-ACHC-OH monomer control to ensure activity is due to the oligomer/peptide, not the free acid.

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (OD600 < 0.1).

Structural Logic Diagram

The following diagram illustrates why the cis-ACHC analog performs differently than its trans counterpart or linear analogs.

StructuralLogic CisACHC cis-ACHC (Axial/Equatorial) Helix12 10/12-Helix or Turn CisACHC->Helix12 Promotes TransACHC trans-ACHC (Diequatorial) Helix14 14-Helix (Stable Rod) TransACHC->Helix14 Promotes LinearBeta Linear Beta (Flexible) Degradation Proteolytic Cleavage LinearBeta->Degradation Susceptible Helix14->Degradation Resists Helix12->Degradation Resists

Caption: Comparison of conformational outcomes. cis-ACHC favors 10/12-helix/turns, distinct from the trans-ACHC 14-helix.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link

  • Seebach, D., et al. (2004). "The World of beta- and gamma-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity. Link

  • Porter, E. A., et al. (2000). "Mimicry of host-defense peptides by unnatural oligomers: Antimicrobial beta-peptides." Nature. Link

  • Raguse, T. L., et al. (2002). "Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency." Journal of the American Chemical Society. Link

Sources

Safety & Regulatory Compliance

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